molecular formula C20H22N8O6S2 B606590 Ceftobiprole CAS No. 209467-52-7

Ceftobiprole

カタログ番号: B606590
CAS番号: 209467-52-7
分子量: 534.6 g/mol
InChIキー: VOAZJEPQLGBXGO-SDAWRPRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftobiprole is a fifth-generation, broad-spectrum cephalosporin antibiotic approved for clinical use and of high interest in microbiological and pharmacological research . Its primary research value lies in its unique mechanism of action and potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Researchers utilize this compound to study novel strategies for overcoming bacterial resistance. It exerts its bactericidal effect by irreversibly inhibiting key penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . A critical feature for investigational use is its high affinity for PBP2a, the altered protein that confers methicillin resistance in Staphylococcus aureus (MRSA) . It also demonstrates strong binding to PBP2x in penicillin-resistant Streptococcus pneumoniae (PRSP) and PBP5 in Enterococcus faecalis , making it a valuable tool for studying resistance in these pathogens . Its broad-spectrum activity extends to many Enterobacterales and susceptible Pseudomonas aeruginosa isolates, although it is hydrolyzed by extended-spectrum β-lactamases (ESBLs), AmpC, and carbapenemases . This profile makes this compound an excellent candidate for in vitro studies on antimicrobial efficacy, resistance mechanisms, and combination therapies. The compound is supplied as a solid for research purposes only. This product is labeled "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAZJEPQLGBXGO-SDAWRPRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870229
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209467-52-7
Record name Ceftobiprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209467-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftobiprole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOBIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ceftobiprole's Precision Assault on MRSA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 6, 2025 – This in-depth technical guide elucidates the core mechanism of action of ceftobiprole against Methicillin-Resistant Staphylococcus aureus (MRSA), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potent anti-MRSA activity. This compound, a broad-spectrum cephalosporin, exhibits remarkable efficacy against MRSA primarily by targeting and inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance to most β-lactam antibiotics.

Core Mechanism: Overcoming MRSA's Primary Defense

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2] In MRSA, the expression of the mecA gene produces PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective.[3] this compound distinguishes itself through its high binding affinity to PBP2a, effectively neutralizing MRSA's principal resistance mechanism.[4][5]

This compound's unique structure allows it to form a stable acyl-enzyme complex with the active site of PBP2a, thereby inactivating the transpeptidase activity required for peptidoglycan cross-linking.[6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] Structural analyses of the this compound-PBP2a complex have revealed the molecular interactions that underpin this potent inhibition.[6][7]

Quantitative Efficacy of this compound against MRSA

The in vitro activity of this compound against MRSA has been extensively documented. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) for Penicillin-Binding Proteins (PBPs).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

StrainMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Methicillin-Resistant S. aureus (MRSA)1299.3
Multidrug-Resistant MRSA (MDR-MRSA)1297.8
Ceftaroline-Nonsusceptible MRSA2487.3
Methicillin-Susceptible S. aureus (MSSA)0.50.5100.0

Data compiled from a study of 8,184 MRSA isolates and 2,789 MDR S. aureus isolates collected in US medical centers from 2016 to 2022.[8][9]

Table 2: 50% Inhibitory Concentration (IC50) of this compound for S. aureus Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Protein (PBP)MRSA Strain OC 3726 IC50 (µg/mL)MSSA Strain ATCC 29213 IC50 (µg/mL)
PBP1-≤1
PBP2-≤1
PBP2aHigh Affinity-
PBP3-≤1
PBP4-≤1

IC50 values indicate the concentration of this compound required to inhibit 50% of PBP activity. A lower value signifies higher binding affinity. Data from a study on the binding of this compound to PBPs of various bacteria.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction of this compound with MRSA.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a bacterial isolate.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of the MRSA strain from a non-selective agar plate.
  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • The final concentrations should typically range from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

  • Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
  • Add 10 µL of the prepared bacterial inoculum to each well.
  • Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[8][9][11]

Penicillin-Binding Protein (PBP) 2a Competition Assay

This assay is used to determine the binding affinity of this compound for PBP2a.

1. Membrane Preparation:

  • Grow MRSA cells to the mid-logarithmic phase and harvest by centrifugation.
  • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
  • Lyse the cells using mechanical disruption (e.g., sonication or French press).
  • Centrifuge the lysate at a low speed to remove unbroken cells and debris.
  • Collect the supernatant and centrifuge at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable buffer.

2. Competition Binding:

  • Pre-incubate the MRSA membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 35°C).
  • Add a fluorescently labeled penicillin, such as Bocillin FL, at a saturating concentration to the mixture. Bocillin FL will bind to any PBPs not already occupied by this compound.
  • Incubate for an additional period to allow for the binding of the fluorescent penicillin.

3. Detection and Analysis:

  • Stop the reaction by adding a sample buffer and boiling the samples.
  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Visualize the fluorescently labeled PBPs using a fluorescence imager.
  • Quantify the fluorescence intensity of the PBP2a band in each lane.
  • The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence signal of the PBP2a band compared to the control (no this compound).[12]

Visualizing the Molecular Interaction and Experimental Design

To further clarify the mechanism of action and experimental approach, the following diagrams are provided.

Ceftobiprole_Mechanism_of_Action cluster_MRSA MRSA Cell cluster_Outcome Outcome PBP2a PBP2a (Transpeptidase) Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP2a->Cell_Wall Inhibited_Synthesis Inhibition of Peptidoglycan Cross-linking Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP2a Normal Synthesis This compound This compound This compound->PBP2a Inhibits Cell_Lysis Cell Lysis & Bacterial Death Inhibited_Synthesis->Cell_Lysis

Caption: this compound's inhibition of PBP2a disrupts cell wall synthesis in MRSA.

Experimental_Workflow_Ceftobiprole_Efficacy cluster_In_Vitro In Vitro Analysis cluster_Data_Analysis Data Analysis & Interpretation MIC_Determination MIC Determination (Broth Microdilution) PBP_Binding_Assay PBP Binding Assay (Competition Assay) MIC_Values Determine MIC50/MIC90 Values MIC_Determination->MIC_Values IC50_Calculation Calculate IC50 for PBP2a PBP_Binding_Assay->IC50_Calculation Efficacy_Assessment Assess In Vitro Efficacy MIC_Values->Efficacy_Assessment IC50_Calculation->Efficacy_Assessment Conclusion Conclusion on this compound's Potency against MRSA Efficacy_Assessment->Conclusion Leads to MRSA_Isolate MRSA Clinical Isolate MRSA_Isolate->MIC_Determination MRSA_Isolate->PBP_Binding_Assay

Caption: Workflow for assessing the in vitro efficacy of this compound against MRSA.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ceftobiprole Medocaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole medocaril is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a prodrug, it is rapidly converted in the plasma to its active metabolite, this compound. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound medocaril. Detailed experimental protocols for key analytical methods are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound medocaril is a complex molecule designed for intravenous administration. Its chemical structure is optimized for stability in formulation and rapid conversion to the active form, this compound, upon entering the bloodstream.

Chemical Name: (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-3-[(E)-[(3'R)-1'-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt.[1]

Chemical Structure:

Physicochemical Properties of this compound Medocaril and this compound

PropertyThis compound MedocarilThis compound (Active Moiety)
Molecular Formula C26H25N8NaO11S2[1]C20H22N8O6S2[2]
Molecular Weight 712.64 g/mol [1]534.57 g/mol [2]
CAS Registry Number 252188-71-9[1]209467-52-7[3]
Appearance White, yellowish to slightly brownish, cake to broken cake or powder[1]-
Solubility Freely soluble in water[1]-
pKa Carboxylic acid: ~1.8-2.8, Oxime: ~9[1]-

Pharmacokinetics

This compound medocaril is administered intravenously and is rapidly and almost completely converted to the active drug, this compound, by plasma esterases.[1][4] The pharmacokinetic profile of this compound is characterized by a relatively short half-life and predominantly renal excretion.

Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability 100% (intravenous administration)[4][5]
Plasma Protein Binding 16%[1][3][6][7][8]
Volume of Distribution (steady state) 15.5 - 21.7 L[3][4][5]
Elimination Half-life Approximately 3 hours[1][8]
Metabolism Minimal; converted to an inactive open-ring metabolite[1][4]
Excretion Primarily renal, with ~83% excreted as unchanged this compound[4]
Clearance ~4.98 L/h[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[4] A key feature of this compound is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key resistance determinants in these pathogens.

Signaling Pathway: Bacterial Peptidoglycan Synthesis and Inhibition by this compound

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm Flippase (MurJ) Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->Lipid_I Glycan_Chain Nascent Peptidoglycan (Glycan Chain) Periplasm->Glycan_Chain Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_linked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Cross_linked_PG This compound This compound This compound->PBP Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound on PBPs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow: Broth Microdilution MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of This compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. C Inoculate each well of the microtiter plate (except for sterility control) with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Visually inspect for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that inhibits visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Within 15 minutes of preparation, inoculate each well (containing 50 or 100 µL of the diluted antimicrobial agent) with an equal volume of the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C in ambient air for 16-20 hours.

  • Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins.

Workflow: Equilibrium Dialysis for Protein Binding

Protein_Binding_Workflow A Prepare dialysis cells with a semi-permeable membrane (e.g., 12-14 kDa MWCO). B Add plasma containing a known concentration of this compound to one chamber. A->B C Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber. A->C D Incubate at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours). B->D C->D E Collect samples from both chambers and analyze the concentration of this compound in each (e.g., by HPLC). D->E F Calculate the percentage of protein binding. E->F

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Detailed Steps:

  • Apparatus Setup: Assemble the equilibrium dialysis cells, separating the two chambers with a semi-permeable membrane that allows the passage of small molecules (like this compound) but retains larger proteins (like albumin).

  • Sample Preparation: Spike human plasma with a known concentration of this compound.

  • Dialysis: Add the this compound-spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

  • Incubation: Incubate the dialysis apparatus at 37°C with gentle shaking or rotation to facilitate equilibration. The time to reach equilibrium should be determined experimentally but is typically between 4 and 24 hours.

  • Sample Analysis: After incubation, carefully collect aliquots from both the plasma and buffer chambers. Determine the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] * 100 Where the total drug concentration is measured in the plasma chamber and the free drug concentration is measured in the buffer chamber at equilibrium.

Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantitative analysis of this compound in plasma samples.

Detailed Steps:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200-300 µL of a precipitating agent (e.g., acetonitrile or methanol). Vortex the mixture vigorously for 30-60 seconds to precipitate the plasma proteins. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Chromatographic Separation: Transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 10-50 µL) onto an appropriate HPLC column (e.g., a C18 or biphenyl column). Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation from endogenous plasma components.

  • Detection: Detect this compound using a UV detector at its maximum absorbance wavelength (around 320 nm).

  • Quantification: Create a calibration curve by spiking known concentrations of this compound into drug-free plasma and processing these standards in the same manner as the unknown samples. Quantify the this compound concentration in the unknown samples by comparing their peak areas to the calibration curve.

Prodrug Conversion

This compound medocaril is designed as a water-soluble prodrug to enable intravenous administration. In the bloodstream, it is rapidly and extensively converted to the active antibiotic, this compound, by the action of non-specific plasma esterases. This conversion involves the hydrolysis of the ester linkage in the medocaril moiety.

Logical Relationship: Prodrug Conversion

Prodrug_Conversion Prodrug This compound Medocaril (Administered Prodrug) Active_Drug This compound (Active Antibiotic) Prodrug->Active_Drug Hydrolysis Byproducts Inactive Byproducts Prodrug->Byproducts Hydrolysis Esterases Plasma Esterases Esterases->Active_Drug Esterases->Byproducts

Caption: Conversion of the prodrug this compound medocaril to the active this compound by plasma esterases.

Conclusion

This compound medocaril represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant Gram-positive organisms. Its chemical design as a prodrug facilitates effective delivery, while the active moiety, this compound, possesses a potent mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antibiotic. A thorough understanding of its chemical and pharmacological properties is crucial for its optimal use in clinical settings and for the development of future generations of cephalosporins.

References

In Vitro Spectrum of Activity of Ceftobiprole Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole, the active moiety of the prodrug this compound medocaril, is a fifth-generation cephalosporin with a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[1] A distinguishing feature of this compound is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound against clinically relevant Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following tables summarize the in vitro activity of this compound, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

Organism (Resistance Phenotype)No. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-Susceptible S. aureus (MSSA)11,5800.50.5
Methicillin-Resistant S. aureus (MRSA)8,18412
Multidrug-Resistant (MDR) MSSA-0.50.5
Multidrug-Resistant (MDR) MRSA2,78912

Data compiled from multiple studies.[4]

Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci (CoNS)

Organism (Resistance Phenotype)No. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-Susceptible CoNS (MS-CoNS)-0.250.5
Methicillin-Resistant CoNS (MR-CoNS)-12

Data compiled from multiple studies.

Table 3: In Vitro Activity of this compound against Streptococcus pneumoniae

Organism (Resistance Phenotype)No. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Penicillin-Susceptible S. pneumoniae (PSSP)-≤0.06≤0.06
Penicillin-Intermediate S. pneumoniae (PISP)-0.060.12
Penicillin-Resistant S. pneumoniae (PRSP)-0.51

Data compiled from recent studies.

Table 4: In Vitro Activity of this compound against Enterococcus Species

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Enterococcus faecalis-0.252
Enterococcus faecium->32>32

Data compiled from recent studies.

Experimental Protocols: MIC Determination Methodologies

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of an antimicrobial agent. The following sections detail the standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (Based on M07 Document Series)

The CLSI provides detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted reference method.[5][6][7][8][9]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agent: Prepare a stock solution of this compound of known concentration. Serial two-fold dilutions are then made in the CAMHB to achieve the desired final concentrations in the microdilution tray wells.

  • Inoculum: From a pure culture of 4-5 colonies grown overnight on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Microdilution Trays: Use sterile 96-well microtiter plates.

2. Procedure:

  • Dispense 100 µL of the appropriate CAMHB with and without the antimicrobial agent into the wells of the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by observing the absence of turbidity in the wells.

EUCAST Broth Microdilution Method

The EUCAST methodology is similar to the CLSI protocol with some specific recommendations.

1. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) is recommended for non-fastidious organisms. For fastidious bacteria like streptococci, MHB supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F) is used.

  • Antimicrobial Agent: Serial dilutions of this compound are prepared in the appropriate broth.

  • Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Microdilution Trays: Standard 96-well microtiter plates are used.

2. Procedure:

  • Dispense the antimicrobial dilutions and broth into the microtiter plates.

  • Inoculate the wells with the standardized bacterial suspension.

  • Include growth and sterility controls.

  • Incubate the plates at 35°C ± 1°C for 18 ± 2 hours in ambient air.

3. Interpretation of Results:

  • The MIC endpoint is read as the lowest concentration of the agent that inhibits visible growth. Reading can be done manually or with an automated reader. For some antibiotic-organism combinations, specific reading guidelines apply (e.g., ignoring trailing endpoints).

Quality Control: For both CLSI and EUCAST methods, routine testing of quality control (QC) strains with known MIC ranges is essential to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC® 29213, Streptococcus pneumoniae ATCC® 49619, and Enterococcus faecalis ATCC® 29212.[1][4][10][11]

Mandatory Visualizations

Mechanism of Action: this compound Interaction with Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][12] This is achieved through its high affinity for and binding to essential penicillin-binding proteins (PBPs), including the modified PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae.[2][12][13][14] This binding inactivates the transpeptidase activity of the PBPs, thereby blocking the cross-linking of peptidoglycan chains, which is a critical step in maintaining the integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Ceftobiprole_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to (e.g., PBP1, PBP3) PBP2a PBP2a (MRSA) This compound->PBP2a High Affinity Binding PBP2x PBP2x (PRSP) This compound->PBP2x High Affinity Binding Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Disruption leads to PBP->Peptidoglycan Synthesis Catalyzes Cross-linking PBP2a->Peptidoglycan Synthesis Catalyzes Cross-linking (in MRSA) PBP2x->Peptidoglycan Synthesis Catalyzes Cross-linking (in PRSP) Inhibition->PBP Inhibits Inhibition->PBP2a Inhibits Inhibition->PBP2x Inhibits

Caption: this compound's mechanism of action via PBP inhibition.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps involved in the broth microdilution method for determining the MIC of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start Prepare Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Prepare Dilutions 2. Prepare Serial Dilutions of this compound in Broth Start->Prepare Dilutions Inoculate 4. Inoculate Wells with Standardized Bacteria Prepare Inoculum->Inoculate Dispense 3. Dispense Antibiotic Dilutions into 96-well Plate Prepare Dilutions->Dispense Dispense->Inoculate Controls 5. Add Growth and Sterility Controls Inoculate->Controls Incubate 6. Incubate at 35°C for 16-20 hours Controls->Incubate Read Results 7. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Results Determine MIC 8. Identify Lowest Concentration with No Visible Growth (MIC) Read Results->Determine MIC End End Determine MIC->End

References

Decoding Resistance: A Technical Guide to Ceftobiprole's Evolving Challenge

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Bacterial Defenses Against a Key Antimicrobial Agent

This technical guide offers an in-depth exploration of the molecular and cellular mechanisms conferring bacterial resistance to Ceftobiprole, a fifth-generation cephalosporin with broad-spectrum activity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of resistance pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts.

This compound is a potent antimicrobial agent designed to combat challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and certain Gram-negative bacteria. Its efficacy stems from a high affinity for essential penicillin-binding proteins (PBPs), including the notoriously difficult-to-inhibit PBP2a of MRSA, thereby disrupting bacterial cell wall synthesis and leading to cell death. However, the emergence of resistance threatens its clinical utility. Understanding the underpinnings of this resistance is paramount for the development of next-generation therapeutics and effective antimicrobial stewardship.

Primary Mechanisms of Resistance

Bacterial resistance to this compound is a multifaceted phenomenon primarily driven by three key mechanisms:

  • Alterations in Penicillin-Binding Proteins (PBPs): This is the most significant mechanism of resistance, particularly in MRSA. Specific mutations in the mecA gene, which encodes PBP2a, can reduce the binding affinity of this compound, rendering it less effective. Additionally, mutations in other PBPs, such as PBP1, PBP2, PBP3, and PBP4, have also been implicated in conferring resistance, sometimes even in the absence of mecA.

  • Enzymatic Degradation by β-Lactamases: While this compound is stable against hydrolysis by common staphylococcal β-lactamases (PC1) and class A and C β-lactamases, it can be broken down by extended-spectrum β-lactamases (ESBLs) of the TEM, SHV, and CTX-M types, as well as class B (metallo-β-lactamases) and some class D β-lactamases. This mechanism is particularly relevant for Gram-negative bacteria.

  • Efflux Pumps: In some bacteria, particularly Pseudomonas aeruginosa, active efflux pumps can transport this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels. This is often a contributor to low-level resistance that can pave the way for the development of higher-level resistance through other mechanisms.

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data on this compound resistance, providing a comparative overview of its activity against various bacterial isolates.

Table 1: this compound MIC Values for Resistant S. aureus Strains

Strain BackgroundKey MutationsThis compound MIC (µg/mL)Reference
MRSA (Clinical Isolates)PBP substitutions and a novel insertion in PBP2a≥4
MRSA (Community-Associated)Mutations in PBP1, PBP2, PBP3, and PBP4 (wild-type mecA)32
MRSA (lacking mecA, mecB, mecC)Mutations in PBP1, PBP2, PBP3, and PBP4Slightly above breakpoint
MRSA COLnex (transformed)mecA mutation E447K64
MRSA SF8300 (passaged mutant)mecA mutation E447K4
MRSA COLnex (passaged mutant)Multiple mecA mutations128
MRSA COLnex (no mecA, passaged)Chromosomal gene mutations256

Table 2: this compound MIC50 and MIC90 Values for Key Pathogens

OrganismSpecimen Source/RegionMIC50 (µg/mL)MIC90 (µg/mL)Percent SusceptibleReference(s)
S. aureus (all)Hospital-acquired respiratory tract infections (UK)0.51Not specified
Methicillin-susceptible S. aureus (MSSA)United States (2016-2022)0.50.5100%
Methicillin-resistant S. aureus (MRSA)United States (2016-2022)1299.3%
Methicillin-resistant S. aureus (MRSA)Riyadh, Saudi Arabia11.5100%
Methicillin-resistant S. aureus (MRSA)Ancona, Italy1488%
Multidrug-resistant P. aeruginosaRiyadh, Saudi Arabia163230.2%
P. aeruginosaEurope and Turkey2>864.6%
P. aeruginosaUnited StatesNot specifiedNot specified72.7%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial susceptibility and the investigation of resistance mechanisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organism. b. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. b. The growth control well should show turbidity, and the sterility control well should remain clear. c. Quality control should be performed using reference strains such as S. aureus ATCC 29213 and P. aeruginosa ATCC 27853.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by E-test

The E-test is a gradient diffusion method for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation: a. Prepare a standardized inoculum as described in Protocol 1 (0.5 McFarland standard).

2. Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution. c. Allow the agar surface to dry for 5-15 minutes before applying the E-test strip.

3. Application of E-test Strip: a. Aseptically apply the this compound E-test strip to the surface of the agar with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

4. Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results: a. An elliptical zone of inhibition will form around the strip. b. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

The Journey of Ceftobiprole: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Development, and Mechanism of a Novel Fifth-Generation Cephalosporin

Abstract

Ceftobiprole, marketed as Zevtera and Mabelio, represents a significant advancement in the cephalosporin class of antibiotics.[1] As a fifth-generation agent, its hallmark is a broad spectrum of activity that includes difficult-to-treat Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), alongside coverage of many Gram-negative bacteria.[2][3] Its development was a targeted effort to address the growing challenge of antimicrobial resistance. Administered intravenously as the prodrug this compound medocaril to enhance solubility, it is rapidly converted in the body to its active form.[4][5] This guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and regulatory milestones of this compound, intended for researchers and drug development professionals.

Discovery and Design Rationale

The development of this compound was driven by the urgent need for new β-lactam antibiotics effective against MRSA. Resistance in MRSA is primarily mediated by the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[5][6] PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.[6]

The design of this compound incorporated specific structural modifications to overcome this challenge:

  • C-3 Side Chain: A novel pyrrolidinone-3-ylidenemethyl group was specifically engineered to create a strong binding affinity to the allosteric site of PBP2a in staphylococci and PBP2x in pneumococci.[7]

  • C-7 Side Chain: An aminothiazoyl-hydroxyimino group, common in later-generation cephalosporins, provides stability against hydrolysis by many common β-lactamases, particularly staphylococcal penicillinase.[7]

This dual-feature design allows this compound to effectively inhibit the transpeptidase activity of essential PBPs even in resistant strains. Due to poor water solubility, the active drug was formulated as a water-soluble ester prodrug, this compound medocaril, which is rapidly cleaved by plasma esterases into active this compound after intravenous administration.[4][7]

Mechanism of Action

Like all β-lactam antibiotics, this compound's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[8][9] It covalently binds to the active site of essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final steps of peptidoglycan synthesis.[1][9] This inactivation leads to the arrest of cell wall construction, resulting in cell lysis and bacterial death.[2]

This compound's broad spectrum is a result of its high affinity for a range of PBPs across different species:[1][2][10]

  • Staphylococcus aureus (including MRSA): High affinity for PBP2a.[1]

  • Streptococcus pneumoniae (penicillin-resistant): Potent binding to PBP2x and PBP2b.[1][3]

  • Enterococcus faecalis: Binds to PBP5.[1]

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Strong binding to essential PBPs like PBP2 and PBP3.[2]

Ceftobiprole_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_synthesis Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP2a PBP2a (MRSA) PBP2a->Peptidoglycan Catalyzes PBP2x PBP2x (PRSP) PBP2x->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis This compound This compound This compound->PBP Binds & Inhibits This compound->PBP2a Binds & Inhibits This compound->PBP2x Binds & Inhibits

Caption: this compound's mechanism of action via PBP inhibition.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent in vitro activity against a wide array of Gram-positive and Gram-negative pathogens. Early studies established its efficacy against clinical isolates, including multidrug-resistant strains.[11][12]

Table 1: Summary of In Vitro Activity (MIC) of this compound

Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Staphylococcus aureus (MSSA) 0.25 - 0.5 0.5 - 1
Staphylococcus aureus (MRSA) 1 - 2 2 - 4
Streptococcus pneumoniae (Penicillin-S) ≤0.03 ≤0.03 - 0.06
Streptococcus pneumoniae (Penicillin-R) 0.12 - 0.25 0.25 - 0.5
Enterococcus faecalis 2 - 4 4 - 8
Haemophilus influenzae ≤0.06 ≤0.06 - 0.12
Escherichia coli 0.12 - 0.25 0.5 - 4
Pseudomonas aeruginosa 2 - 8 16 - >32

Note: Values are compiled from various surveillance studies. Specific MICs can vary by region and strain.[11][12]

In Vivo Animal Models

The in vivo efficacy of this compound was confirmed in various animal infection models, which were crucial for establishing its pharmacokinetic/pharmacodynamic (PK/PD) profile.[13]

Experimental Protocol: Murine Thigh and Lung Infection Models

  • Animal Model: Neutropenic mice are typically used to evaluate the drug's efficacy independent of the host immune system. Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days -4 and -1 before infection.[13]

  • Infection: A bacterial suspension of a specific strain (e.g., MRSA, PRSP) is injected into the thigh muscle or instilled intranasally for lung infection.[13]

  • Treatment: At a set time post-infection (e.g., 2 hours), this compound is administered subcutaneously or intravenously at various doses and schedules (dose fractionation studies).[13]

  • Pharmacokinetics: Blood samples are collected at multiple time points to determine serum drug concentrations using a microbiological assay or LC-MS.[13]

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh or lung tissue is homogenized. The number of colony-forming units (CFU) is determined by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU compared to the initial bacterial load.[13]

These studies consistently demonstrated that the PK/PD index best correlated with this compound's efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[13]

Table 2: Summary of In Vivo Pharmacodynamic Parameters

Parameter Finding
PK/PD Index %fT > MIC (Time-dependent killing)[13]
Static Dose Target (%fT > MIC) S. aureus: 14-28%S. pneumoniae: 15-22%Enterobacteriaceae: 36-45%[13]
In Vivo PAE (MRSA) 3.8 to 4.8 hours[13]
In Vivo PAE (PRSP) 0 to 0.8 hours[13]

PAE: Post-Antibiotic Effect

Pharmacokinetics and Metabolism

This compound is administered as the prodrug this compound medocaril, which is essential for its formulation.[5]

Ceftobiprole_Metabolism Prodrug This compound Medocaril (IV Administration) Active This compound (Active Moiety) Prodrug->Active Rapid conversion by plasma esterases Metabolite Inactive Open-Ring Metabolite (~4%) Active->Metabolite Minimal metabolism Elimination Renal Excretion (Primarily Unchanged) Active->Elimination ~89% of dose

Caption: Activation and elimination pathway of this compound.

Conversion to the active moiety, this compound, is rapid and complete, mediated by non-specific plasma esterases.[10][14] this compound itself undergoes minimal metabolism, with about 4% being converted to an inactive open-ring metabolite.[8][9] The drug is primarily eliminated unchanged through renal excretion via glomerular filtration.[10]

Table 3: Key Pharmacokinetic Parameters of this compound

Parameter Value
Bioavailability (IV) 100%[8][9]
Mean Cₘₐₓ (multiple doses) 33.0 µg/mL[8]
Mean AUC₀₋₈ₕ (multiple doses) 102 µg*h/mL[8]
Plasma Protein Binding ~16%[9][10]
Volume of Distribution (Vd) 15.5 - 18.0 L[8][9]
Elimination Half-life (t½) ~3 hours[10]

| Primary Route of Elimination | Renal[9][10] |

Clinical Development and Efficacy

This compound's efficacy and safety were established through a series of robust Phase III clinical trials for several indications.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Design (Endpoints, Inclusion/ Exclusion Criteria) Approval Regulatory & Ethics Board Approval Protocol->Approval Screening Patient Screening & Informed Consent Approval->Screening Randomization Randomization (1:1 Allocation) Screening->Randomization Treatment Treatment Phase (this compound vs. Comparator) Randomization->Treatment FollowUp Follow-up & Test-of-Cure Visit Treatment->FollowUp Analysis Data Collection & Statistical Analysis FollowUp->Analysis Reporting Results Reporting & Publication Analysis->Reporting

Caption: Generalized workflow for a Phase III clinical trial.
Clinical Trial Protocols

General Design: The pivotal trials were typically multicenter, randomized, double-blind, active-controlled studies designed to establish non-inferiority to a standard-of-care comparator.

  • Patient Population: Patients meeting specific diagnostic criteria for the infection under study (e.g., CABP, SAB) were enrolled.[15][16]

  • Randomization: Patients were randomized, often in a 1:1 ratio, to receive either this compound or the comparator drug(s).[15]

  • Blinding: A double-dummy design was often used to maintain blinding when the comparator agents had different dosing schedules or routes of administration.[15]

  • Primary Endpoint: The primary measure of efficacy was typically the clinical cure rate at a "Test-of-Cure" (TOC) visit, which occurred 7-14 days after the end of therapy. Non-inferiority was declared if the lower bound of the 95% confidence interval for the treatment difference was above a pre-specified margin (e.g., -15%).[11][15]

Table 4: Summary of Pivotal Phase III Clinical Trial Results

Indication Trial Identifier Comparator(s) Primary Endpoint This compound Cure Rate Comparator Cure Rate Outcome
S. aureus Bacteremia (SAB) ERADICATE (NCT03137235) Daptomycin (+/- Aztreonam) Overall Success at Day 70 69.8% 68.7% Non-inferior[17]
Acute Bacterial Skin & Skin Structure Infections (ABSSSI) TARGET (NCT03137173) Vancomycin + Aztreonam Early Clinical Response (48-72h) 91.3% 88.1% Non-inferior[18][19]
Community-Acquired Pneumonia (CABP) - Adults NCT00210964 Ceftriaxone (+/- Linezolid) Clinical Cure at TOC 76.4% 79.3% Non-inferior[17][18]

| Hospital-Acquired Pneumonia (HAP) | NCT00229092 | Ceftazidime + Linezolid | Clinical Cure at TOC | 49.8% vs 52.8% (Clinically Evaluable) | 68.8% vs 71.0% (Microbiologically Evaluable) | Non-inferior[1] |

Regulatory History

This compound's path to market was lengthy. An initial submission to the European Medicines Agency (EMA) received a negative opinion in 2010 due to concerns about data quality and inconsistencies in pivotal studies.[8][14] After Basilea Pharmaceutica regained the rights and conducted new pivotal trials, the drug achieved regulatory success.

  • First Approval: Canada, October 2017, for CAP and HAP (excluding VAP).[7][8]

  • European Approval: Approved in multiple European countries for HAP (excluding VAP) and CAP.[1]

  • FDA Approval: United States, April 3, 2024.[17][19][20] The FDA approved this compound for:

    • Adults with Staphylococcus aureus bacteremia (SAB), including right-sided infective endocarditis.[19]

    • Adults with acute bacterial skin and skin structure infections (ABSSSI).[19]

    • Adult and pediatric patients (3 months and older) with community-acquired bacterial pneumonia (CABP).[19][21]

Conclusion

The development of this compound is a testament to rational drug design aimed at overcoming specific resistance mechanisms. Its journey highlights the rigorous and often prolonged process of bringing a new antibiotic from concept to clinical use. With its potent activity against MRSA and a broad range of other pathogens, this compound provides a valuable new option for treating several serious and life-threatening bacterial infections. Its clinical utility will continue to be defined as it is integrated into therapeutic practice and as post-market surveillance data accumulates.

References

Physicochemical Properties of Ceftobiprole and its Prodrug: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of the fifth-generation cephalosporin, ceftobiprole, and its water-soluble prodrug, this compound medocaril. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the characteristics that influence the behavior, formulation, and clinical application of this important antibiotic.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Due to its low aqueous solubility, this compound is administered intravenously as its prodrug, this compound medocaril.[4][5] This prodrug form is rapidly converted in the body to the active this compound by plasma esterases.[6][7] Understanding the distinct physicochemical properties of both the active drug and its prodrug is crucial for formulation development, stability assessment, and optimizing therapeutic efficacy.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and this compound medocaril.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₀H₂₂N₈O₆S₂[8]
Molecular Weight534.57 g/mol [7]
Water Solubility0.159 mg/mL[7]
~0.04 mg/mL (experimentally determined)[2]
DMSO Solubility2 mg/mL (Acidified)[8]
logP-1.3 (ALOGPS)[7]
-4.7 (ChemAxon)[7]
pKa (Strongest Acidic)2.89[7]
pKa (Strongest Basic)10.4[7]
Polar Surface Area203.44 Ų[7]
Hydrogen Bond Donor Count5[7]
Hydrogen Bond Acceptor Count11[7]
Protein Binding16%[9][10]

Table 2: Physicochemical Properties of this compound Medocaril

PropertyValueSource(s)
Molecular FormulaC₂₆H₂₆N₈O₁₁S₂[6]
Molecular Weight690.7 g/mol [6]
Water SolubilityFreely soluble[10][11]
0.131 mg/mL (ALOGPS)[12]
0.111 mg/mL (ALOGPS, sodium salt)[13]
DMSO Solubility250 mg/mL (with ultrasonic)[14]
logP0.16 (ALOGPS)[12]
-0.97 (ChemAxon)[12][13]
pKa (Strongest Acidic)3.19[12][13]
2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C)[10][11]
~9 (oxime functional group)[10][11]
pKa (Strongest Basic)0.43[12][13]
Polar Surface Area256.48 Ų[12]
Hydrogen Bond Donor Count4[12]
Hydrogen Bond Acceptor Count13[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for determining the physicochemical properties of this compound and its prodrug.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for assessing the stability of this compound and this compound medocaril and for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS) detector.[2][7]

  • Chromatographic Conditions:

    • Column: Kinetex Biphenyl column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate buffer pH 5.8 or 10 mM phosphate buffer pH 2.6) and an organic solvent (e.g., acetonitrile).[1][2][7]

    • Flow Rate: Typically 1 mL/min.[1]

    • Column Temperature: Maintained at a controlled temperature, for instance, 30°C or 40°C, to ensure reproducibility and peak symmetry.[1][2]

    • Detection: UV detection at a wavelength of 320 nm for this compound.[1][12] Mass spectrometry can be used for the identification of degradation products.[2][7]

  • Sample Preparation:

    • Forced Degradation Studies: this compound is subjected to stress conditions as per ICH guidelines (acidic, alkaline, oxidative, photolytic, and thermolytic stress) to generate degradation products.[2][7][15]

    • Solution Preparation: Due to this compound's low aqueous solubility, a cosolvent like DMSO (e.g., 10% in water) may be used to prepare stock solutions for analysis.[2]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4]

Solubility Determination

Determining the aqueous solubility of this compound is essential for understanding its dissolution characteristics.

  • Objective: To determine the equilibrium solubility of this compound in aqueous media.

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a specific volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed container.

    • The suspension is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]

    • After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.[13]

    • The experiment is performed in triplicate to ensure accuracy.[10]

pKa Determination

The pKa values are critical for predicting the ionization state of the molecules at different physiological pHs, which influences their solubility, absorption, and interaction with biological targets.

  • Objective: To determine the acid dissociation constants (pKa) of this compound and this compound medocaril.

  • Methodology (Potentiometric Titration):

    • A solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent system).

    • The solution is acidified to a low pH (e.g., 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).

    • The solution is then titrated with a standard base solution (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

    • The pH is recorded as a function of the volume of titrant added.

    • The pKa values are determined from the inflection points of the resulting titration curve. The midpoint of the buffer region, where the pH changes minimally, corresponds to the pKa.

    • The titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from dissolved carbon dioxide.

Visualizations

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its high affinity for and inhibition of essential penicillin-binding proteins (PBPs).[1][2][3]

Mechanism_of_Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) This compound->PBPs Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits CellWall->Transpeptidation Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Prodrug Conversion and Metabolism

This compound medocaril is rapidly converted to the active drug, this compound, in the plasma.

Prodrug_Conversion Prodrug This compound Medocaril (Administered IV) ActiveDrug This compound (Active Moiety) Prodrug->ActiveDrug Rapid Conversion Esterases Plasma Esterases Esterases->ActiveDrug Metabolite Inactive Open-Ring Metabolite ActiveDrug->Metabolite Minimal Metabolism (~4%) Excretion Renal Excretion (Primarily Unchanged) ActiveDrug->Excretion ~83% of dose

Caption: Conversion of this compound medocaril to this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method.

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sample_prep Sample Preparation (Dilution, Filtration) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis (Peak Integration, Purity Assessment) data->analysis report Report Generation (Degradation Profile, Stability Assessment) analysis->report

Caption: Workflow for this compound stability testing.

Conclusion

The physicochemical properties of this compound and its prodrug, this compound medocaril, are integral to their pharmaceutical development and clinical utility. The high water solubility of the prodrug allows for intravenous administration, while its rapid enzymatic conversion ensures efficient delivery of the active this compound to the site of infection. The inherent stability of this compound under specific conditions, as determined by rigorous analytical methods, is a key factor in its formulation and storage. This guide provides a foundational understanding of these properties for professionals in the field of drug development and research.

References

Ceftobiprole's Potent Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge, rendering one of the last lines of defense against methicillin-resistant S. aureus (MRSA) less effective. The emergence of VISA has necessitated the development of novel antimicrobial agents with reliable activity against these resilient strains. Ceftobiprole, an advanced-generation cephalosporin, has demonstrated potent in vitro and in vivo activity against a broad spectrum of Gram-positive pathogens, including VISA. This technical guide provides a comprehensive overview of the activity of this compound against VISA, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

In Vitro Susceptibility of VISA to this compound

This compound consistently exhibits low minimum inhibitory concentrations (MICs) against VISA strains, indicating potent in vitro activity. Multiple studies have demonstrated that this compound's efficacy against VISA is significantly greater than that of vancomycin.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound and vancomycin against various S. aureus phenotypes, including VISA, as reported in several key studies.

Staphylococcus aureus PhenotypeNumber of StrainsThis compound MIC (mg/L)Vancomycin MIC (mg/L)Reference
VISA31-22-4[1][2]
VISA (PC3)128
VISA (Mu50)118
S. aureus Isolate CategoryThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Percent Susceptible (%)Reference
Methicillin-Resistant S. aureus (MRSA)1299.3[3]
Multidrug-Resistant S. aureus (MDR)1298.1[3]
Vancomycin-Intermediate S. aureus (VISA)--98.3[3]

Pharmacodynamic and In Vivo Efficacy

In vitro pharmacodynamic models and in vivo animal studies have further substantiated the potent bactericidal activity of this compound against VISA.

In Vitro Pharmacodynamic Model

An in vitro model simulating human pharmacokinetics demonstrated the superior activity of this compound compared to vancomycin against VISA.

  • This compound : Achieved bactericidal activity (≥3 log10 killing) against VISA strains at simulated doses of 500 mg intravenously every 8 hours.[1][4] The time above MIC (T > MIC) for this compound was ≥100%, with MICs ≤2 mg/L.[1][4]

  • Vancomycin : Exhibited only bacteriostatic activity against VISA, with a 0.4-0.7 log10 reduction in colony-forming units (CFU) at 24 hours.[1][4]

Experimental Endocarditis Model

In a rat model of experimental endocarditis caused by VISA strains, this compound demonstrated significant efficacy.

  • Monotherapy : this compound monotherapy was effective in treating VISA experimental endocarditis.

  • Combination Therapy : Subtherapeutic doses of this compound acted synergistically with vancomycin, restoring the efficacy of vancomycin against VISA infections. This combination broadens the therapeutic options for treating severe VISA infections. In a separate study, this compound was superior to vancomycin in reducing the bacterial load in cardiac vegetations in animals infected with VISA.[5]

Mechanism of Action

This compound's potent activity against VISA and other resistant staphylococci stems from its unique mechanism of action, which involves the inhibition of essential penicillin-binding proteins (PBPs).

G

Caption: Mechanism of this compound action against MRSA/VISA.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through the targeting of PBPs.[6][7] A key feature of this compound is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[6][7] This strong binding to PBP2a allows this compound to effectively bypass the primary mechanism of β-lactam resistance in MRSA and VISA.[6][7]

Experimental Protocols

In Vitro Pharmacodynamic Model Protocol

The following workflow outlines the methodology used to assess the pharmacodynamics of this compound and vancomycin against VISA in an in vitro model.[4]

G

Caption: Workflow for the in vitro pharmacodynamic study.

Methodology Details:

  • Inoculum Preparation : The pharmacodynamic model was inoculated with a starting concentration of 1 x 106 cfu/mL of the VISA strain.[4]

  • Drug Dosing Simulation :

    • This compound : Dosed at 0, 8, and 16 hours to simulate the free maximum concentration (fCmax) of 30 mg/L and a half-life (t1/2) of 3.5 hours, corresponding to a 500 mg intravenous dose every 8 hours.[4]

    • Vancomycin : Dosed at 0 and 12 hours to simulate an fCmax of 20 mg/L and a t1/2 of 8 hours, corresponding to a 1 g intravenous dose every 12 hours.[4]

  • Sampling and Analysis : Samples were collected at various time points over a 24-hour period to determine the viable bacterial count (cfu/mL).[4]

Susceptibility Testing Protocol

Minimum inhibitory concentrations (MICs) are determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

G

Caption: Standard workflow for MIC determination.

Conclusion

This compound demonstrates robust and reliable bactericidal activity against vancomycin-intermediate Staphylococcus aureus (VISA). Its potent in vitro activity, characterized by low MIC values, is translated into in vivo efficacy as demonstrated in pharmacodynamic models and animal studies. The mechanism of action, involving the effective inhibition of PBP2a, provides a strong rationale for its use against VISA and other resistant staphylococcal strains. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of serious infections caused by VISA. For drug development professionals, this compound serves as an important benchmark for novel anti-MRSA/VISA compounds. For researchers and scientists, further investigation into the synergistic potential of this compound with other antimicrobial agents and its role in preventing the emergence of resistance is warranted.

References

Methodological & Application

Designing Clinical Trials for Ceftobiprole in Treating Pneumonia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing robust clinical trials for Ceftobiprole in the treatment of Community-Acquired Pneumonia (CAP) and Hospital-Acquired Pneumonia (HAP). The protocols outlined below are based on established clinical trial data and regulatory guidelines, ensuring a framework for generating high-quality, submittable data.

Introduction to this compound

This compound is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4] Its potent bactericidal action, including against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, makes it a promising candidate for the empirical treatment of pneumonia.[3][5][6] this compound medocaril, the prodrug form, is administered intravenously and is rapidly converted to its active form, this compound.[1][7][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][8][9] It binds to essential penicillin-binding proteins (PBPs), including PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, thereby disrupting peptidoglycan synthesis and leading to bacterial cell lysis.[1][3][8][9]

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2a, PBP2x) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Lysis Disruption leads to

Figure 1: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Properties

Understanding the PK/PD profile of this compound is crucial for designing effective dosing regimens in clinical trials.

Pharmacokinetics
  • Administration: Intravenous infusion.[1][7]

  • Prodrug Conversion: this compound medocaril is rapidly converted to the active this compound by plasma esterases.[8]

  • Distribution: It has a steady-state volume of distribution that approximates the extracellular fluid volume.[8][10] Plasma protein binding is minimal (~16%).[3][8][10]

  • Metabolism: this compound undergoes minimal metabolism.[8][10]

  • Excretion: Primarily eliminated unchanged through renal excretion.[7][8][10] The terminal elimination half-life is approximately 3 hours.[10]

Pharmacodynamics

This compound exhibits time-dependent bactericidal activity, where the efficacy is correlated with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueReference(s)
Administration Route Intravenous[7],[1]
Plasma Protein Binding ~16%[8],[3],[10]
Volume of Distribution ~18.4 L[10]
Elimination Half-life ~3 hours[10]
Primary Route of Excretion Renal[7],[8],[10]

Clinical Trial Design for Pneumonia

The design of Phase III clinical trials for this compound in pneumonia should follow a randomized, double-blind, multicenter, non-inferiority approach.[11][12]

Study Population

Inclusion Criteria:

  • Adult patients (≥18 years) with a diagnosis of CAP requiring hospitalization or HAP (excluding VAP).[2][11][13]

  • Radiographic evidence of pneumonia (e.g., new or progressive infiltrate on chest X-ray).[14]

  • Presence of clinical signs and symptoms of pneumonia.

Exclusion Criteria:

  • Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.[11][13]

  • Ventilator-associated pneumonia (for HAP trials).[2][7]

  • Treatment with another systemic antibiotic for the current infection for more than 24 hours prior to randomization.

  • Severe renal impairment (creatinine clearance < 30 mL/min), unless a dose adjustment protocol is in place.[10]

  • Pregnancy or lactation.

Study Design and Endpoints

A non-inferiority design is generally acceptable to regulatory agencies like the FDA and EMA when an effective standard-of-care treatment exists.[15][16]

Primary Endpoint:

  • Clinical Cure Rate at the Test-of-Cure (TOC) Visit: Assessed 7-14 days after the end of therapy.[12][17] Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.

Secondary Endpoints:

  • Microbiological Eradication Rate at the TOC Visit: Eradication or presumed eradication of the baseline pathogen(s).

  • All-cause Mortality: Assessed at Day 28.

  • Early Clinical Response (ECR): Assessed at Day 3-5, defined by improvement in key signs and symptoms of pneumonia.[18]

  • Safety and Tolerability: Incidence of adverse events (AEs) and serious adverse events (SAEs).

cluster_workflow Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (7-14 days) Randomization->Treatment_Period EOT End of Treatment (EOT) Treatment_Period->EOT TOC Test of Cure (TOC) (EOT + 7-14 days) EOT->TOC Follow_Up Follow-Up (Day 28) TOC->Follow_Up

References

Application Notes: Efficacy of Ceftobiprole in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftobiprole is a fifth-generation parenteral cephalosporin with broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) due to its high affinity for essential penicillin-binding proteins (PBPs), including PBP2a in MRSA.[1][2] Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is frequently caused by bacteria such as S. aureus.[3] The rise of antibiotic resistance makes this compound a promising candidate for treating severe infections. Animal models of sepsis and bacteremia are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of new antibiotics before clinical use.[4] These preclinical studies provide essential data on survival benefits, bacterial clearance, and optimal dosing strategies.[3][5]

Mechanism of Action

This compound functions by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Its unique structure allows it to bind with high affinity to PBP2a of MRSA and PBP2x of S. pneumoniae, overcoming common resistance mechanisms.[2] This inhibition leads to defective cell wall formation and ultimately results in bacterial cell lysis and death.

cluster_action Mechanism of Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (including PBP2a in MRSA) This compound->PBPs Binds to & Inhibits CellWall Cell Wall Synthesis This compound->CellWall Prevents PBPs->CellWall Catalyzes Lysis Bacterial Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: this compound's mechanism of action against bacteria.

Quantitative Data Summary

The efficacy of this compound has been quantified in various animal models, demonstrating significant improvements in survival, reduction of bacterial burden, and favorable pharmacokinetic profiles.

Table 1: Efficacy of this compound in Murine Sepsis/Bacteremia Models

ParameterBacterial Strain(s)This compound Treatment OutcomeControl Group OutcomeSource(s)
Survival Rate MSSA & MRSA100% survival at 48 hours0-25% survival at 48 hours[3][5][6]
Bacterial Load MSSA & MRSA3- to 6-log unit reduction in CFU in blood, lung, kidney, and liverUncontrolled bacterial growth[5][6]
Bioluminescence MSSA & MRSA~2-log unit reductionN/A[5][6]
Clinical Score MSSA & MRSAScores remained mild (~1.0-1.3 out of 5)N/A[3]

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in Murine Models

ParameterValuePathogen ContextSource(s)
Half-life (t½) 0.29 to 0.51 hoursDose-dependent in neutropenic mice[7][8]
PK/PD Index Time above MIC (T > MIC)Best correlates with efficacy[7][8]
Static Dose Target 14% to 28% T > MICFor S. aureus[7][8]
Static Dose Target 15% to 22% T > MICFor S. pneumoniae[7][8]
Static Dose Target 36% to 45% T > MICFor Enterobacteriaceae[7][8]
Post-Antibiotic Effect 3.8 to 4.8 hoursAgainst MRSA[7]
Post-Antibiotic Effect 0 to 0.8 hoursAgainst PRSP[7]

Experimental Protocols

This section provides a detailed methodology for a murine model of bacteremia, synthesized from established preclinical studies on this compound.

Protocol 1: Neutropenic Murine Model of S. aureus Bacteremia

This protocol describes the induction of a disseminated bacterial infection in immunocompromised mice to evaluate the efficacy of this compound.

Objective: To assess the in vivo efficacy of this compound in reducing bacterial load and improving survival in a severe infection model.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or CD-1)

  • This compound medocaril (water-soluble prodrug)[7]

  • Vehicle control (e.g., sterile saline or appropriate buffer)

  • Cyclophosphamide for inducing neutropenia

  • Staphylococcus aureus strain (MSSA or MRSA), potentially with a bioluminescent tag[5][6]

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane)

  • Standard laboratory equipment for injections, animal monitoring, and euthanasia

  • Tissue homogenizer and plating supplies (e.g., blood agar plates)

cluster_workflow Experimental Workflow for Sepsis Model A 1. Animal Preparation (Acclimatization) B 2. Induce Neutropenia (Cyclophosphamide) A->B D 4. Induce Infection (e.g., Intranasal/IV) B->D C 3. Bacterial Inoculum Prep C->D E 5. Randomize & Treat (2-10h post-infection) D->E F1 This compound Group E->F1 F2 Vehicle Control Group E->F2 G 6. Monitoring (Survival, Clinical Scores, Imaging) F1->G F2->G H 7. Study Endpoint (e.g., 48 hours) G->H I 8. Sample Collection (Blood, Organs) H->I J 9. Quantify Bacterial Load (CFU Counts) I->J K 10. Data Analysis J->K

Caption: Workflow for evaluating this compound in a murine sepsis model.

Methodology:

  • Animal Preparation and Neutropenia Induction:

    • Acclimatize mice for at least 3-5 days before the experiment.

    • To induce neutropenia, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the animals susceptible to severe infection.

  • Inoculum Preparation:

    • Culture the selected S. aureus strain overnight in TSB at 37°C.

    • Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 1-5 x 10⁸ CFU/mL). The exact inoculum should be determined by plating serial dilutions.

  • Infection Induction:

    • Lightly anesthetize the mice.

    • For a pneumonia-induced sepsis model, administer the bacterial suspension intranasally (e.g., 50 µL).[3] For a primary bacteremia model, the inoculum can be administered via intravenous (tail vein) or intraperitoneal injection.

    • The inoculum size must be optimized to cause a lethal infection in the control group within a defined timeframe (e.g., 48-72 hours).

  • Treatment Administration:

    • At a set time post-infection (e.g., 2 to 10 hours), randomize animals into treatment and control groups.[7]

    • Administer this compound medocaril subcutaneously or intravenously to the treatment group. A human-equivalent dosing regimen is often simulated (e.g., 500 mg every 8 hours).[3]

    • Administer an equal volume of the vehicle to the control group.

    • Continue treatment for the duration of the study (e.g., 48 hours).

  • Monitoring and Endpoints:

    • Monitor animals at regular intervals (e.g., every 8-12 hours) for clinical signs of illness (e.g., ruffled fur, lethargy, altered respiration) and survival.[3]

    • If using bioluminescent strains, perform in vivo imaging at specified time points to track the progression of the infection in real-time.[5][6]

    • The primary endpoint is typically survival at 48 or 72 hours post-infection.

  • Bacterial Load Quantification:

    • At the study endpoint (or at time of death), euthanize the animals.

    • Aseptically collect blood and harvest organs (e.g., lungs, liver, kidneys, spleen).[5][6]

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the blood and tissue homogenates and plate them on appropriate agar to determine the number of colony-forming units (CFU) per mL of blood or gram of tissue.[5][6]

  • Data Analysis:

    • Compare survival curves between the this compound and vehicle groups using the Kaplan-Meier method.

    • Compare bacterial loads (log₁₀ CFU) between groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A p-value < 0.05 is typically considered significant.

References

Application Notes and Protocols: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Ceftobiprole in Special Populations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftobiprole is a fifth-generation parenteral cephalosporin antibiotic, administered as the prodrug this compound medocaril.[1] It possesses a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3] The efficacy of β-lactam antibiotics like this compound is closely linked to their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding how these properties change in specific patient groups is critical for ensuring optimal therapeutic outcomes and minimizing risks.

These application notes provide a summary of the PK/PD of this compound in special populations, including patients with renal or hepatic impairment, the elderly, and pediatric patients. Detailed protocols for conducting population PK studies and performing PK/PD target attainment analysis are also provided.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It binds with high affinity to essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[3] A key feature of this compound is its potent binding to PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are common mechanisms of resistance to other β-lactam antibiotics.[3][5]

cluster_0 This compound Action This compound This compound PBPs Penicillin-Binding Proteins (e.g., PBP2a in MRSA) This compound->PBPs Binds to Inhibition Inhibition of Transpeptidase Activity PBPs->Inhibition Block Blockage of Peptidoglycan Cross-Linking Inhibition->Block WeakWall Weakened Bacterial Cell Wall Block->WeakWall Lysis Bacterial Cell Lysis & Death WeakWall->Lysis

Caption: this compound's mechanism of action.

Core PK/PD Principles of this compound

For β-lactam antibiotics, the primary PK/PD index that correlates with efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT > MIC).[6][7]

  • Target for Gram-Positive Bacteria: A %fT > MIC of approximately 14–28% is associated with a bacteriostatic effect against strains like S. aureus and S. pneumoniae.[6][8]

  • Target for Gram-Negative Bacteria: A higher target of 36–45% is required for a bacteriostatic effect against Enterobacterales.[6][8]

  • Clinical Efficacy Target: For clinical success, particularly in serious infections, a target of 30-60% fT > MIC is often sought.[6][9]

PK/PD in Special Populations

This compound is administered as a 500 mg intravenous infusion, typically over 2 hours every 8 hours in adults with normal renal function.[6][10] It exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys through glomerular filtration.[6][11]

Patients with Renal Impairment

Renal function is the most significant patient characteristic affecting this compound's pharmacokinetics.[12] As this compound is predominantly cleared by the kidneys, its exposure increases proportionally with the severity of renal impairment.[10][13] This necessitates dose adjustments to avoid potential toxicity.

Table 1: Pharmacokinetic Parameters of this compound (Single 250 mg Dose) in Renal Impairment

Parameter Healthy Subjects (CrCl > 80 mL/min) Moderate Impairment (CrCl 30-50 mL/min) Severe Impairment (CrCl < 30 mL/min) End-Stage Renal Disease (Pre-dialysis)
Cmax (mg/L) 11.1 ± 1.7 - - 13.3 ± 2.3
AUC₀₋ₗₐₛₜ (mg·h/L) 44.3 ± 7.1 - - 118 ± 8.73
t½ (h) 3.0 ± 0.4 - - 20.7 ± 1.83
Total Clearance (CLt; L/h) 5.6 ± 0.7 - - 1.7 ± 0.10
Renal Clearance (CLr; L/h) 5.1 ± 0.8 Reduced by ~80% Reduced by ~91% N/A

Data synthesized from multiple sources.[6][13]

Table 2: Recommended Dosing Adjustments for this compound in Adults with Renal Impairment

Creatinine Clearance (CrCl) Recommended Dose Frequency Infusion Time
> 50 mL/min 500 mg Every 8 hours 2 hours
30 to < 50 mL/min 500 mg Every 12 hours 2 hours
15 to < 30 mL/min 250 mg Every 12 hours 2 hours
< 15 mL/min (ESRD) 250 mg Every 24 hours 2 hours
Augmented Renal Clearance (>150 mL/min) 500 mg Every 8 hours 4 hours (extended infusion)

Note: For patients on hemodialysis, the dose should be administered after the session.[10][14][15]

Patients with Hepatic Impairment

This compound undergoes minimal hepatic metabolism.[11][16] Therefore, hepatic impairment is not expected to significantly alter its pharmacokinetics, and no dose adjustments are currently recommended for this population.[13][17] However, formal PK studies in patients with severe hepatic impairment have not been conducted.[16]

Elderly Patients

Population pharmacokinetic analyses have shown that age as an independent factor does not have a clinically relevant effect on the pharmacokinetics of this compound.[6][13] Dose adjustments are not necessary for elderly patients unless they have concurrent renal impairment.[17]

Pediatric Patients

The pharmacokinetics of this compound have been evaluated in pediatric patients from neonates to adolescents.[18][19] In general, the half-life and overall exposure (AUC) are similar to those observed in adults.[20][21] Dosing is based on age and body weight to achieve exposures comparable to the adult effective dose.

Table 3: Pharmacokinetic Parameters of this compound in Pediatric vs. Adult Populations

Parameter Pediatric (3 months to <18 years) Adult
Half-life (t½) 1.9 to 2.9 hours (median range) ~3.3 hours (mean)
AUC (µg·h/mL) 66.6 to 173 (median range) ~102 (mean)

Data from multiple studies.[18][20]

Table 4: Recommended Dosing for this compound in Pediatric Patients

Age Group Recommended Dose Frequency Infusion Time
12 to < 18 years 10 mg/kg (max 500 mg) Every 8 hours 2 hours
6 to < 12 years 15 mg/kg (max 500 mg) Every 8 hours 2 hours
2 to < 6 years 20 mg/kg (max 500 mg) Every 8 hours 2 hours
3 months to < 2 years 20 mg/kg Every 8 hours 2 hours
Neonates & Infants < 3 months 15 mg/kg Every 12 hours 2 hours

Dose adjustments may be required for pediatric patients with renal impairment.[14][19]

Experimental Protocols

Protocol 1: Population Pharmacokinetic (PopPK) Study

Objective: To characterize the pharmacokinetics of this compound and identify sources of variability in a special patient population.

cluster_1 Population PK Study Workflow A Subject Recruitment (Inclusion/Exclusion Criteria) B This compound Administration (IV Infusion over 2h) A->B C Pharmacokinetic Sampling (Sparse or Rich Schedule) B->C D Sample Processing (Plasma Separation & Storage) C->D E Bioanalysis (LC-MS/MS Assay) D->E F Data Assembly (Concentration-Time Data) E->F G PopPK Modeling (e.g., NONMEM) F->G H Model Validation & Parameter Estimation G->H

Caption: Workflow for a population PK study.

Methodology:

  • Study Design: A prospective, open-label study is designed. Subjects receive single or multiple doses of this compound.

  • Subject Enrollment: Define clear inclusion criteria (e.g., age, degree of renal impairment) and exclusion criteria (e.g., history of allergy to cephalosporins). Obtain informed consent.

  • Drug Administration: Administer the appropriate dose of this compound medocaril as an intravenous infusion over a specified period (e.g., 2 hours).[10]

  • Sample Collection:

    • Rich Sampling (Phase 1 studies): Collect 8-12 blood samples per subject at predefined time points (e.g., pre-infusion, end of infusion, and multiple times post-infusion) to capture the full concentration-time profile.

    • Sparse Sampling (Phase 3 studies): Collect 2-4 samples per patient at various times, including trough and peak concentrations, leveraging the population approach to define the PK profile.[12]

  • Sample Processing and Bioanalysis:

    • Collect blood in appropriate tubes (e.g., containing K₂EDTA).

    • Centrifuge to separate plasma within 30 minutes of collection.

    • Store plasma samples at -70°C or below until analysis.

    • Quantify this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Non-Compartmental Analysis (NCA): For rich sampling data, calculate key PK parameters like Cmax, AUC, t½, CL, and Vd.

    • Population PK Modeling: Use nonlinear mixed-effects modeling software (e.g., NONMEM) to analyze both rich and sparse data. Develop a structural model (e.g., two- or three-compartment model) and an error model.[9]

    • Covariate Analysis: Investigate the influence of patient characteristics (e.g., creatinine clearance, body weight, age) on PK parameters to explain inter-individual variability.

Protocol 2: PK/PD Target Attainment Analysis via Monte Carlo Simulation

Objective: To evaluate the probability of various this compound dosing regimens achieving the desired PK/PD target (%fT > MIC) against a population of relevant pathogens.

cluster_2 Monte Carlo Simulation Workflow Input_PK Final Validated Population PK Model SimEngine Monte Carlo Simulation (Generate 1,000s of Virtual Patients) Input_PK->SimEngine Input_Dose Dosing Regimen (Dose, Interval, Infusion Time) Input_Dose->SimEngine Input_MIC Pathogen MIC Distribution (e.g., EUCAST data) Calc_Target For each patient & MIC: Calculate %fT > MIC Input_MIC->Calc_Target SimEngine->Calc_Target Output_PTA Calculate Probability of Target Attainment (PTA) Calc_Target->Output_PTA

Caption: PK/PD target attainment analysis workflow.

Methodology:

  • Model and Data Input:

    • Use the final, validated population PK model from Protocol 1, including parameter estimates and their variability.

    • Define the specific dosing regimens to be evaluated (e.g., 500 mg q8h, 2h infusion).

    • Obtain MIC distribution data for this compound against relevant clinical isolates (e.g., from EUCAST or CLSI databases).

  • Simulation:

    • Using simulation software (e.g., R, NONMEM, MATLAB), generate a large virtual patient population (e.g., 1,000 to 10,000 subjects). The PK parameters for each virtual patient are sampled from the distributions defined by the PopPK model.

    • For each virtual patient, simulate the full concentration-time profile at steady-state for the specified dosing regimen.

  • Target Attainment Calculation:

    • For each simulated patient profile and for each MIC value in the pathogen distribution, calculate the %fT > MIC. Assume a plasma protein binding of 16% for this compound.[11]

  • Analysis and Output:

    • Probability of Target Attainment (PTA): For each MIC value, calculate the percentage of virtual patients that achieved or exceeded the predefined PK/PD target (e.g., ≥40% fT > MIC).

    • Cumulative Fraction of Response (CFR): Calculate the overall likelihood of success for a dosing regimen against a specific pathogen population by integrating the PTA over the entire MIC distribution. A CFR of ≥90% is often considered optimal for empirical therapy.

Conclusion

PK/PD modeling is essential for optimizing this compound therapy in special populations. The primary factor influencing this compound pharmacokinetics is renal function, requiring specific dose adjustments for patients with moderate-to-severe renal impairment. In contrast, age and hepatic function do not appear to have a clinically significant impact. In pediatric patients, age- and weight-based dosing regimens are effective at achieving target exposures similar to adults. The provided protocols offer a framework for researchers to conduct robust PopPK analyses and Monte Carlo simulations, ensuring that dosing strategies for this compound are evidence-based and tailored to the unique needs of diverse patient populations.

References

Application Notes and Protocols for Ceftobiprole in the Treatment of Bone and Joint Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone and joint infections (BJIs), encompassing osteomyelitis, septic arthritis, and prosthetic joint infections (PJIs), pose a significant therapeutic challenge due to the complex interplay between pathogens, the host immune response, and the unique physiological environment of bone tissue. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a primary causative agent of these debilitating infections.[1] Ceftobiprole, a fifth-generation cephalosporin, has emerged as a promising therapeutic option owing to its broad spectrum of activity, which includes potent anti-MRSA action.[2][3] This document provides detailed application notes, protocols, and relevant data on the use of this compound in the context of bone and joint infections.

This compound exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[4][5] Its high affinity for PBP2a of MRSA and PBP2x of penicillin-resistant Streptococcus pneumoniae underlies its efficacy against these resistant pathogens.[5] Preclinical and clinical evidence suggests that this compound achieves adequate penetration into bone and demonstrates efficacy in resolving bone and joint infections.[1][6]

Data Presentation

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of pathogens commonly isolated from bone and joint infections. The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against key bacterial species.

OrganismNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Staphylococcus aureus (all)19,7640.5299.7[7]
Methicillin-susceptible S. aureus (MSSA)-0.50.5100.0[6][8]
Methicillin-resistant S. aureus (MRSA)8,1841299.3[7][8]
Coagulase-negative staphylococci (CoNS)-14-[9][10]
β-hemolytic streptococci-0.0150.03-[9][10]
Enterococcus faecalis-0.52-[9][10]
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters of this compound

The successful treatment of bone and joint infections is contingent on the antibiotic reaching and maintaining effective concentrations at the site of infection. The PK/PD profile of this compound is favorable for its use in these infections.

ParameterValueTissue/FluidReference(s)
Protein Binding16%Plasma[3]
Volume of Distribution (Vd)15.5 - 21.7 L-[1]
Elimination Half-life~3 hours-[3]
Bone Penetration (AUC bone/AUC unbound plasma)0.22 (cortical), 0.06 (cancellous)Bone[11]
PK/PD Target for Efficacy%T > MIC of 30-60%Serum[3]
Efficacy of this compound in a Rabbit Model of MRSA Osteomyelitis

Preclinical animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The rabbit model of MRSA osteomyelitis has been instrumental in demonstrating the potential of this compound.

Treatment GroupDosageDurationBacterial Titers Below Detection LimitReference(s)
This compound40 mg/kg q6h4 weeks100%[2]
Vancomycin30 mg/kg q12h4 weeks73%[2]
Linezolid60 mg/kg q8h4 weeks73%[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound using a commercially available MIC Test Strip, a gradient diffusion method.

Materials:

  • This compound MIC Test Strips (e.g., Liofilchem)[12]

  • Mueller-Hinton II Agar plates[12]

  • Sterile saline (0.85% NaCl)

  • Sterile swabs, loops, and test tubes

  • 0.5 McFarland turbidity standard[12]

  • Bacterial isolates to be tested

  • Incubator (35 ± 2°C)

  • Quality control strains (e.g., S. aureus ATCC 29213)[5]

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hours) culture plate, select several well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Inoculation of Agar Plate: a. Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.[12] b. Streak the swab evenly over the entire surface of a Mueller-Hinton II Agar plate to obtain a confluent lawn of growth.[12] c. Allow the plate to dry for 5-15 minutes before applying the MIC strip.[12]

  • Application of MIC Test Strip: a. Using sterile forceps, apply the this compound MIC Test Strip to the center of the inoculated agar plate with the MIC scale visible.[12] b. Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.[12]

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12]

  • Reading and Interpretation: a. After incubation, a symmetrical inhibition ellipse will be visible. b. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12]

Protocol 2: Rabbit Model of MRSA Osteomyelitis

This protocol outlines a method for establishing a rabbit model of MRSA osteomyelitis to evaluate the in vivo efficacy of this compound. This model is adapted from established protocols.[13][14][15]

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)[13]

  • Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical instruments

  • Sclerosing agent (e.g., 5% sodium morrhuate)[16]

  • This compound for injection

  • Sterile saline

  • Micro-CT scanner (optional)

Procedure:

  • Bacterial Preparation: a. Culture the MRSA isolate in TSB overnight at 37°C. b. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to a concentration of 1 x 10⁹ CFU/mL.[13]

  • Induction of Osteomyelitis: a. Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. b. Surgically expose the proximal tibia and drill a small hole into the intramedullary cavity.[14] c. Inject 0.1 mL of the sclerosing agent into the medullary cavity, followed by 0.1 mL of the MRSA suspension.[16] d. Seal the hole with bone wax and suture the incision.[16]

  • Treatment: a. Allow the infection to establish for a period of 7-14 days. b. Randomly assign rabbits to treatment groups (e.g., this compound, vancomycin, vehicle control). c. Administer this compound (e.g., 40 mg/kg subcutaneously every 6 hours) for a duration of 4 weeks.[2]

  • Evaluation of Efficacy: a. Monitor the animals for clinical signs of infection throughout the study. b. At the end of the treatment period, euthanize the animals and aseptically harvest the infected tibiae. c. Quantify the bacterial load in the bone and bone marrow by homogenizing the tissue and plating serial dilutions on TSA plates.[13] d. Perform histological analysis of the bone to assess inflammation and bone destruction. e. Optionally, perform micro-CT imaging to evaluate bone morphology and signs of osteolysis.[16]

Protocol 3: Representative Clinical Trial Design for this compound in Prosthetic Joint Infections

The following is a representative, high-level protocol for a clinical trial evaluating this compound in the management of prosthetic joint infections, based on general principles of clinical trial design for infectious diseases.[17]

Study Design: A prospective, randomized, open-label, multicenter, non-inferiority trial.

Patient Population: Adult patients with a confirmed diagnosis of prosthetic joint infection.

Inclusion Criteria:

  • Age ≥ 18 years.

  • Diagnosis of PJI based on established criteria (e.g., Musculoskeletal Infection Society criteria).

  • Infection caused by a pathogen known to be susceptible to this compound.

Exclusion Criteria:

  • Known hypersensitivity to cephalosporins.

  • Severe renal impairment (creatinine clearance < 30 mL/min).

  • Concurrent antimicrobial therapy with agents active against the causative pathogen.

Randomization and Treatment:

  • Patients will be randomized in a 1:1 ratio to receive either this compound or standard-of-care (SOC) therapy (e.g., vancomycin plus a beta-lactam).

  • This compound will be administered intravenously at a dose of 500 mg every 8 hours as a 2-hour infusion.[17]

  • The duration of antibiotic therapy will be determined by the treating physician, typically 4-6 weeks.

Study Endpoints:

  • Primary Endpoint: Clinical cure at the test-of-cure visit (e.g., 6 weeks after completion of therapy), defined as resolution of signs and symptoms of infection without the need for additional antimicrobial therapy or surgical intervention.[17]

  • Secondary Endpoints: Microbiological eradication, all-cause mortality, and safety and tolerability of the treatment.[17]

Assessments:

  • Clinical assessments at baseline, during treatment, and at follow-up visits.

  • Microbiological cultures of synovial fluid and/or tissue samples.

  • Laboratory safety tests (hematology, chemistry).

  • Radiographic imaging as clinically indicated.

Mandatory Visualizations

Signaling Pathways in S. aureus Bone and Joint Infections

G cluster_pathogen Staphylococcus aureus cluster_host_cell Host Cells cluster_signaling Signaling Pathways Sa S. aureus MSCRAMMs MSCRAMMs (e.g., Cna, FnbpA/B) Sa->MSCRAMMs expresses Toxins Toxins & Superantigens Sa->Toxins secretes Osteoblast Osteoblast MSCRAMMs->Osteoblast adhesion Macrophage Macrophage Toxins->Macrophage activates PI3K_Akt PI3K/Akt-Beclin Pathway Macrophage->PI3K_Akt regulates STAT STAT1 / STAT3/6 Pathways Macrophage->STAT regulates polarization Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Macrophage->Cytokines produces RANKL RANKL/RANK Pathway Osteoblast->RANKL upregulates Osteoblast->Cytokines produces Osteoclast Osteoclast Bone_Resorption Bone_Resorption Osteoclast->Bone_Resorption mediates PI3K_Akt->Macrophage phagocytosis & autophagy STAT->Macrophage M1 (pro-inflammatory) vs. M2 (anti-inflammatory) RANKL->Osteoclast differentiation & activation Cytokines->Osteoclast activates

Caption: Key signaling pathways in S. aureus bone and joint infections.

Experimental Workflow for Evaluating this compound

G cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation MIC MIC Determination (Protocol 1) Biofilm Biofilm Eradication Assay MIC->Biofilm AnimalModel Rabbit Osteomyelitis Model (Protocol 2) Biofilm->AnimalModel PKPD Pharmacokinetic/ Pharmacodynamic Analysis AnimalModel->PKPD ClinicalTrial Clinical Trial in BJIs (Protocol 3) PKPD->ClinicalTrial PostMarketing Post-Marketing Surveillance ClinicalTrial->PostMarketing End End: Clinical Application PostMarketing->End Start Start: this compound for BJI Start->MIC

Caption: Experimental workflow for evaluating this compound in BJIs.

References

Application Notes and Protocols for Ceftobiprole Combination Therapy in Complicated Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ceftobiprole is an advanced-generation, broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens. Its high affinity for penicillin-binding proteins (PBPs), including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA), makes it a valuable agent against resistant organisms. For complicated infections, particularly those involving biofilms or pathogens with reduced susceptibility, combination therapy is often employed to enhance efficacy, achieve synergy, and prevent the emergence of resistance.

These notes summarize the current in vitro and clinical data on this compound combination therapy and provide detailed protocols for key experimental assays used in its evaluation.

Rationale for Combination Therapy

The primary goals of combining this compound with other antimicrobials are:

  • Synergistic Bactericidal Activity: Achieving a greater antibacterial effect than the sum of the individual agents.

  • Broadening the Empirical Spectrum: Covering a wider range of potential pathogens in serious infections before susceptibilities are known.

  • Preventing Resistance: Suppressing the emergence of resistant subpopulations.

  • Treating Polymicrobial Infections: Providing coverage for multiple, diverse pathogens.

  • Enhancing Biofilm Penetration and Eradication: Improving outcomes in device-related or other biofilm-associated infections.

Summary of In Vitro Synergy Data

In vitro studies are crucial for identifying potentially effective antibiotic combinations. The most common combinations studied with this compound are against MRSA and Pseudomonas aeruginosa.

This compound for Gram-Positive Infections: The combination of this compound and daptomycin is the most extensively studied, showing potent synergy against various strains of S. aureus, including those with reduced susceptibility to vancomycin or daptomycin. The mechanism is thought to involve this compound's binding to PBPs, which alters the cell surface and enhances daptomycin's ability to bind and exert its effect. Synergy has also been observed with daptomycin against Enterococcus faecalis. Combinations with other β-lactams, such as cloxacillin, have also demonstrated significant synergy against MRSA.

This compound for Gram-Negative Infections: For P. aeruginosa, combination therapy is often recommended for serious infections. Studies have shown that this compound combined with amikacin or levofloxacin can result in synergistic bactericidal activity.

The following tables summarize quantitative data from key in vitro studies.

Table 1: In Vitro Synergy of this compound Combinations Against Gram-Positive Bacteria

PathogenCombination AgentSynergy ObservedKey FindingsReference(s)
S. aureus (MRSA)DaptomycinYesPotent synergy observed in time-kill assays; 4-fold decrease in daptomycin MIC. Enhanced daptomycin binding to the cell surface.
S. aureus (MRSA Biofilm)DaptomycinStrain-dependentImproved activity over monotherapy in one of two strains tested in a PK/PD model, but did not achieve formal synergy.
S. aureus (MRSA)VancomycinModestMedian 2-fold reduction in vancomycin MIC.
S. aureus (MRSA)Cloxacillin, Oxacillin, etc.YesNumerous β-lactamase-resistant β-lactams showed synergy in checkerboard assays (ΣFIC ≤0.5).
S. aureus (MRSA)TobramycinNo (Indifference)No enhancement or diminishment of this compound's bactericidal activity was observed.
Enterococcus faecalisDaptomycinYesSynergistic activity demonstrated against all tested Gram-positive isolates, including E. faecalis.
Enterococcus faecalisAminoglycosidesYesSynergy demonstrated with gentamicin and streptomycin against select isolates.

Table 2: In Vitro Synergy of this compound Combinations Against Pseudomonas aeruginosa

PathogenCombination AgentInoculumSynergy ObservedKey FindingsReference(s)
P. aeruginosaAmikacinLow (5x10⁵ CFU/mL)YesSynergistic bactericidal activity at 24h.
P. aeruginosaAmikacinHigh (5x10⁷ CFU/mL)Strain-dependentSynergy observed in 1 of 3 strains.
P. aeruginosaLevofloxacinLow (5x10⁵ CFU/mL)YesSynergistic bactericidal activity at 24h.
P. aeruginosaLevofloxacinHigh (5x10⁷ CFU/mL)Strain-dependentSynergy observed in 3 of 5 strains.
Summary of Clinical Data

While in vitro data are promising, clinical trial data provide the ultimate evidence of utility. A meta-analysis of six trials including 4168 patients found that this compound monotherapy was as effective and safe as standard combination or non-combination antibiotic regimens for severe infections. However, for specific, difficult-to-treat infections like MRSA bacteremia, combination therapy is still an area of active investigation.

Table 3: Clinical Trial Outcomes for this compound

Infection TypeComparator(s)Patient PopulationClinical Cure Rate (this compound)Clinical Cure Rate (Comparator)Key OutcomeReference(s)
Complicated Skin & Skin Structure Infections (cSSSI)Vancomycin784 randomized93.3%93.5%Non-inferiority was demonstrated.
cSSSI (MRSA only)Vancomycin121 patients91.8%90.0%Similar efficacy against MRSA infections.
Complicated S. aureus Bacteremia (SAB)Daptomycin (± aztreonam)390 adults69.8%68.7%This compound was non-inferior to daptomycin. Bloodstream clearance was achieved at a median of four days in both groups.
Hospital-Acquired Pneumonia (HAP)Ceftazidime + LinezolidPhase 3 trialNon-inferiorNon-inferiorThis compound was non-inferior to the combination comparator.
Community-Acquired Pneumonia (CAP)Ceftriaxone ± LinezolidPhase 3 trialNon-inferiorNon-inferiorThis compound was non-inferior to the comparator regimen.

Visualized Workflows and Mechanisms

Mechanism of this compound-Daptomycin Synergy against MRSA

The synergy between this compound and daptomycin against MRSA is a well-documented example of β-lactam "seesaw effect". This compound's primary action facilitates the secondary action of daptomycin.

G cluster_0 This compound Action cluster_1 Daptomycin Action cluster_2 Synergistic Effect Cefto This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) Cefto->PBP2a Binds & Inhibits CW_Synth Cell Wall Synthesis PBP2a->CW_Synth Blocked Synergy Enhanced Daptomycin Binding & Activity CW_Synth->Synergy Alters Cell Surface Increases Net Negative Charge Dapto Daptomycin Membrane Bacterial Cell Membrane Dapto->Membrane Binds (Ca²⁺ dependent) Depol Membrane Depolarization & Cell Death Membrane->Depol Synergy->Dapto Facilitates G cluster_workflow Synergy Testing Workflow start 1. Isolate Selection (e.g., MRSA, P. aeruginosa) mic 2. Determine MICs of Individual Agents start->mic checkerboard 3. Checkerboard Assay (Screening for Synergy) mic->checkerboard calc_fic 4. Calculate FIC Index (ΣFIC) checkerboard->calc_fic interpret_fic Interpret Results calc_fic->interpret_fic time_kill 5. Time-Kill Assay (Confirmation & Dynamics) interpret_fic->time_kill Synergy or Additivity (ΣFIC ≤ 1) report 6. Report Findings interpret_fic->report Antagonism or Indifference (ΣFIC > 1) interpret_tk Interpret Results (Synergy vs. Indifference) time_kill->interpret_tk interpret_tk->report

Application Notes and Protocols for the Quantification of Ceftobiprole Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ceftobiprole, a fifth-generation cephalosporin antibiotic, in biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The protocols are designed to be a valuable resource for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and quality control in pharmaceutical formulations.

Introduction

This compound is a broad-spectrum cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Monitoring its concentration in patients is crucial to ensure therapeutic efficacy and avoid potential toxicity.[1][3] HPLC and UHPLC coupled with UV or mass spectrometry detection are robust and reliable techniques for this purpose.[2][4] This document outlines established methods for this compound quantification, providing comprehensive protocols and comparative data.

Methods Overview

The quantification of this compound in biological samples, primarily plasma and serum, typically involves a straightforward sample preparation step followed by chromatographic separation and detection. Protein precipitation is the most common sample preparation technique due to its simplicity and efficiency.[3][4][5] Chromatographic separation is achieved using reverse-phase columns, such as C18 or biphenyl, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer.[1][5][6]

Experimental Protocols

Protocol 1: HPLC-DAD Method for this compound in Human Serum

This protocol is adapted from a validated method for routine therapeutic drug monitoring.[1][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample, add 180 µL of 15% perchloric acid.

  • Add 300 µL of acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.[5]

  • Collect the supernatant for analysis.

2. HPLC-DAD Conditions

  • HPLC System: Alliance; Waters Corporation[5]

  • Column: Kinetex biphenyl (4.6 x 150 mm; 5 µm; Phenomenex)[1][5]

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 2.6)[1][5]

  • Gradient: Linear gradient mode[1][5]

  • Flow Rate: 1 mL/min[1][5]

  • Column Temperature: 30°C[1][5]

  • Autosampler Temperature: 20°C[5]

  • Injection Volume: 25 µL[5]

  • Detection: Diode-Array Detector (DAD) at 320 nm[1][5]

  • Run Time: 12 minutes[1][5]

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking drug-free serum with known concentrations of this compound.[5]

  • A typical calibration curve ranges from 1 to 80 mg/L.[1][5]

  • QC samples are typically prepared at low, medium, and high concentrations (e.g., 3, 12, and 30 mg/L).[5]

Protocol 2: UHPLC-MS/MS Method for this compound in Human Plasma

This protocol is based on a rapid and selective method suitable for pharmacokinetic studies.[4]

1. Sample Preparation (Protein Precipitation)

  • Perform a single-step protein precipitation. The specific precipitant and ratios should be optimized but often involve acetonitrile or methanol.[4]

2. UHPLC-MS/MS Conditions

  • UHPLC System: Waters Acquity UPLC[4]

  • Column: Waters Acquity UPLC BEH C18[4]

  • Mobile Phase: Linear gradient elution (specifics to be optimized based on system and analyte)

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Shimadzu MS 8060)[4]

  • Ionization Mode: Positive ionization mode[4]

  • Run Time: Approximately 5 minutes per sample[4]

3. Calibration and Quality Control

  • Prepare calibration curves over the desired concentration range (e.g., 0.5-100 mg/L for this compound).[4]

  • Ensure the linearity of the calibration curve, with a linear regression coefficient (r) greater than 0.995.[4]

Data Presentation

The following tables summarize the quantitative data from the referenced HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC-DAD Method[1][5]UHPLC-MS/MS Method[4]HPLC-UV Method[3]
Column Kinetex biphenyl (4.6 x 150 mm, 5 µm)Waters Acquity UPLC BEH C18Ultra-Biphenyl
Mobile Phase Acetonitrile and 10 mM phosphate buffer (pH 2.6)Linear GradientGradient Mode
Flow Rate 1 mL/minNot specifiedNot specified
Detection DAD at 320 nmTandem Mass SpectrometryUV Detection
Retention Time 5.1 ± 0.3 minNot specifiedNot specified
Run Time 12 min5 minNot specified

Table 2: Method Validation Parameters

ParameterHPLC-DAD Method[1][5]UHPLC-MS/MS Method[4]HPLC-UV Method[3]
Linearity Range 1 - 80 mg/L0.5 - 100 mg/L0.5 - 50.0 mg/L
Correlation Coefficient (r) > 0.999> 0.995Not specified
Accuracy Within acceptable limitsMeets bioanalytical method criteriaAccurate
Precision Within acceptable limitsMeets bioanalytical method criteriaReproducible
Recovery 91.2% to 102.5%Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis serum Serum Sample (100 µL) add_pca Add 15% Perchloric Acid (180 µL) serum->add_pca add_acn Add Acetonitrile (300 µL) add_pca->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (25 µL) supernatant->injection separation Chromatographic Separation injection->separation detection DAD Detection (320 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for this compound quantification by HPLC-DAD.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plasma Plasma Sample precipitation Single-Step Protein Precipitation plasma->precipitation supernatant Collect Supernatant precipitation->supernatant injection Injection supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

Caption: General workflow for this compound quantification by UHPLC-MS/MS.

Stability and Storage

This compound in serum samples has been shown to be stable for up to 6 hours at room temperature (22 ± 5°C), 72 hours at 5 ± 3°C, 7 days at -25 ± 5°C, and at least 3 months at -75 ± 10°C.[1][5] Quality control samples can be prepared in advance and stored at -75 ± 10°C.[5]

Conclusion

The HPLC and UHPLC methods described provide reliable and reproducible means for the quantification of this compound in biological matrices. The choice of method will depend on the specific application, available instrumentation, and required sensitivity. The HPLC-DAD method is well-suited for routine therapeutic drug monitoring in a clinical setting, while the UHPLC-MS/MS method offers higher throughput and sensitivity, making it ideal for pharmacokinetic research.

References

Troubleshooting & Optimization

Technical Support Center: Ceftobiprole MIC Breakpoint Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining Ceftobiprole Minimum Inhibitory Concentration (MIC) breakpoints.

Frequently Asked Questions (FAQs)

Q1: What are the approved this compound MIC breakpoints?

A1: this compound breakpoints are established by regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the U.S. Food and Drug Administration (FDA), which often align with Clinical and Laboratory Standards Institute (CLSI) guidelines. These breakpoints are organism-specific. It is crucial to consult the latest versions of these standards for the most current breakpoint values.[1][2][3]

Q2: Why do my this compound MIC results differ between broth microdilution (BMD) and gradient diffusion strips (e.g., Etest®)?

A2: Discrepancies between BMD, the gold standard, and gradient diffusion methods can occur. Studies have shown strong overall agreement, but some specific organism-drug combinations may yield different results.[4] For instance, with Methicillin-resistant Staphylococcus aureus (MRSA), Etest® has been reported to show false resistance (a major error) in a notable percentage of cases compared to BMD.[4] Factors such as inoculum size, media composition, and interpretation of growth inhibition can contribute to these variations.

Q3: What should I do if I get a result that is on the breakpoint?

A3: An MIC value that falls on the breakpoint can be challenging to interpret. It is recommended to repeat the test to ensure accuracy. If the result is consistently on the breakpoint, consider the potential for low-level resistance mechanisms and the specific pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. For critical clinical decisions, supplementary testing or using an alternative antibiotic may be warranted.

Q4: For which organisms are there no species-specific this compound breakpoints?

A4: While breakpoints are defined for key pathogens like S. aureus, S. pneumoniae, and Enterobacterales, species-specific breakpoints may not be available for all organisms.[3][5] In such cases, EUCAST and other bodies may recommend the use of non-species-specific PK/PD breakpoints to provide guidance for interpretation.[3][5]

Q5: How do resistance mechanisms like β-lactamases affect this compound MICs?

A5: this compound is stable against hydrolysis by many common β-lactamases, such as the PC1 β-lactamase in S. aureus and narrow-spectrum TEM-1.[5] However, its activity can be compromised by extended-spectrum β-lactamases (ESBLs), overexpressed AmpC cephalosporinases, and carbapenemases, leading to elevated MIC values in Gram-negative bacteria.[5]

Troubleshooting Guides

Issue 1: Inconsistent MIC Readings for Quality Control (QC) Strains
  • Problem: Your MIC values for QC strains like S. aureus ATCC® 29213 or P. aeruginosa ATCC® 27853 are consistently out of the acceptable range.[6][7]

  • Possible Causes & Solutions:

    • Incorrect Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to achieve the correct final inoculum density (e.g., 5 x 10^5 CFU/mL for broth microdilution).[6][8] Verify by performing colony counts.

    • Improper Storage of Materials: this compound strips and panels should be stored at the recommended temperature and allowed to reach room temperature before opening to prevent condensation.[6]

    • Media Issues: Use the recommended medium (e.g., Cation-Adjusted Mueller-Hinton Broth/Agar) from a reputable supplier. Ensure the pH and cation concentration are within the specified ranges.

    • Incubation Conditions: Incubate plates at 35 ± 2°C for 16-20 hours.[6] Ensure proper atmospheric conditions.

    • Reading Errors: Be consistent in how you read the MIC endpoints. For BMD, this is the lowest concentration with no visible growth.[9] For gradient strips, it is where the inhibition ellipse intersects the strip.[6]

Issue 2: High Rate of Discrepancies between Etest® and Broth Microdilution for MRSA
  • Problem: You observe a high rate of this compound resistance in MRSA isolates by Etest®, but these are susceptible when tested by BMD.

  • Possible Causes & Solutions:

    • Method-Specific Bias: This is a known issue where Etest® can produce falsely elevated MICs for this compound against MRSA, leading to major errors (false resistance).[4]

    • Confirmation Workflow: When a resistant result is obtained for a critical isolate via a gradient diffusion method, it is highly recommended to confirm the MIC using the reference broth microdilution method.

    • Resistance Mechanism Investigation: For confirmed resistant isolates, consider investigating the underlying resistance mechanism. Mutations in the mecA gene, which encodes for PBP2a, can reduce this compound susceptibility.[10][11][12][13] Specific amino acid substitutions, such as N146K, N204K, G246E, or E447K, have been associated with increased MICs.[11][14]

Quantitative Data Summary

Table 1: EUCAST this compound Clinical Breakpoints (Version 15.0, 2025)

Organism GroupSusceptible (S) MIC (mg/L)Resistant (R) MIC (mg/L)
Staphylococcus aureus≤ 2> 2
Streptococcus pneumoniae≤ 0.5> 0.5
Enterobacterales≤ 0.25> 0.25
Non-species-specific (PK/PD)≤ 4> 4

Source: EUCAST Breakpoint Tables[3]

Table 2: Comparison of this compound MICs by Broth Microdilution (BMD) and Etest®

OrganismNo. of IsolatesAgreement within ±1 dilution (%)Very Major Errors (VME) (%)Major Errors (ME) (%)
All Isolates128796.00.3 (4 isolates)0.8 (10 isolates)
MRSA10289.208.8
MSSA87100.000
Enterobacteriaceae60295.20.70.5
P. aeruginosa49697.800.8

Source: Adapted from IHMA Study[4]

Table 3: this compound MIC50/MIC90 Values for Various Pathogens

OrganismMIC50 (mg/L)MIC90 (mg/L)
MRSA12
MSSA0.50.5
S. pneumoniae (Penicillin-S)≤0.0150.015
S. pneumoniae (Penicillin-R)0.250.5
E. coli0.06>32
K. pneumoniae0.12>32
P. aeruginosa216

Source: Data compiled from multiple surveillance studies.[1][7][15][16]

Experimental Protocols

Broth Microdilution (BMD) MIC Testing (Based on CLSI M07 Guidelines)
  • Prepare Inoculum: From a fresh (18-24 hour) non-selective agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

  • Standardize Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in the microdilution wells.

  • Inoculate Plate: Within 15 minutes of preparation, add the standardized inoculum to each well of a commercial or in-house prepared microdilution plate containing serial twofold dilutions of this compound.

  • Incubation: Incubate the plates at 35°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Use a reading aid, such as a viewing box with a dark background, to assist in interpretation.

Gradient Diffusion (Etest®) MIC Testing
  • Prepare Inoculum: Create a bacterial suspension in saline equivalent to a 0.5 McFarland standard as described for BMD.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Apply Strip: Allow the plate to dry for 5-15 minutes. Using sterile forceps, apply the this compound Etest® strip to the agar surface with the MIC scale visible. Ensure the entire strip is in complete contact with the agar.[6]

  • Incubation: Invert the plate and incubate at 35°C in ambient air for 16-20 hours.[6]

  • Reading the MIC: Read the MIC value at the point where the lower part of the ellipse-shaped growth inhibition zone intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.[6]

Visualizations

G cluster_start cluster_methods Primary Testing Method cluster_qc Quality Control cluster_interp Interpretation & Confirmation start Start: this compound MIC Determination BMD Broth Microdilution (BMD) (Reference Method) start->BMD Reference/Confirmatory Etest Gradient Diffusion (e.g., Etest®) (Alternative Method) start->Etest Routine Testing QC_Check Perform QC with ATCC Strains BMD->QC_Check Etest->QC_Check QC_Pass QC in Range QC_Check->QC_Pass Yes QC_Fail QC out of Range QC_Check->QC_Fail No Interpret Read MIC & Interpret using Breakpoints (EUCAST/CLSI) QC_Pass->Interpret Troubleshoot Troubleshoot Protocol: - Inoculum - Media - Incubation QC_Fail->Troubleshoot Troubleshoot->QC_Check Discrepant Discrepant Results? (e.g., Etest-R, BMD-S) Interpret->Discrepant Confirm Confirm with Reference Method (BMD) Discrepant->Confirm Yes Report Final Report Discrepant->Report No Confirm->Report

Caption: Experimental workflow for this compound MIC determination and troubleshooting.

G cluster_action This compound Mechanism of Action cluster_resistance Mechanisms of Resistance Cefto This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) Cefto->PBPs Binds & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to PBP_mut PBP2a Alteration (mecA mutations) PBP_mut->PBPs Reduces Binding Affinity ReducedMIC Reduced Susceptibility (Increased MIC) PBP_mut->ReducedMIC Enzymes Enzymatic Degradation (ESBL, AmpC) Enzymes->Cefto Hydrolyzes Drug Enzymes->ReducedMIC

Caption: Logical relationships of this compound's action and resistance mechanisms.

References

Optimizing Ceftobiprole dosage regimens for highly resistant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftobiprole.

Troubleshooting Guides

This section addresses specific issues that may arise during in-vitro experiments with this compound.

Problem: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results.

Possible Cause & Solution

  • Q: My MIC values for quality control (QC) strains are out of the acceptable range. What should I do?

    • A: First, verify that the correct QC strains were used (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) and that they have been subcultured the appropriate number of times.[1] Ensure that the susceptibility testing methodology (broth microdilution or agar dilution) strictly adheres to CLSI or EUCAST guidelines.[2] Check the expiration date and storage conditions of the this compound powder and prepared stock solutions. If the issue persists, test a new lot of media and/or this compound.

  • Q: I am observing "trailing" or "phantom" growth in my broth microdilution assay, making the MIC endpoint difficult to determine. What is the correct way to read the MIC?

    • A: Trailing is the observation of reduced but persistent growth over a range of antibiotic concentrations. For some organism-drug combinations, reading the MIC at the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition) compared to the growth control is recommended. However, for this compound, it is crucial to follow the specific reading instructions provided by CLSI or EUCAST. If trailing is a persistent issue with a particular isolate, consider repeating the test using a different method, such as agar dilution, to confirm the MIC.[3][4][5]

  • Q: There is a discrepancy between the MIC obtained by gradient diffusion strips (e.g., Etest) and broth microdilution. Which result should I trust?

    • A: Broth microdilution is generally considered the gold standard for MIC determination. Discrepancies can occur, and studies have shown that for some bacteria, gradient diffusion may yield slightly different results compared to broth microdilution for this compound. If a critical discrepancy is observed that would alter the interpretation of susceptibility, it is recommended to rely on the broth microdilution result. Ensure that the inoculum preparation and agar plate conditions are optimal for the gradient diffusion test.

Problem: Unexpected bacterial resistance to this compound.

Possible Cause & Solution

  • Q: A clinical isolate that is expected to be susceptible to this compound is showing resistance in my assay. What are the potential mechanisms?

    • A: While this compound is stable against many β-lactamases, resistance can emerge through several mechanisms. In S. aureus, mutations in the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a), can lead to reduced binding affinity of this compound.[6][7] Other, non-mecA mediated resistance mechanisms have also been described, including mutations in other penicillin-binding proteins (e.g., PBP4) or in regulatory genes.[6][7] In Gram-negative bacteria like P. aeruginosa, resistance can be due to the production of certain β-lactamases (e.g., extended-spectrum β-lactamases - ESBLs, and carbapenemases) or efflux pumps.[8]

  • Q: How can I investigate the mechanism of unexpected resistance in my isolate?

    • A: A step-wise approach is recommended. First, confirm the resistance by repeating the MIC determination using a reference method (broth microdilution). If resistance is confirmed, consider molecular methods. For MRSA, sequencing the mecA gene is a primary step to identify mutations known to confer resistance. For broader investigations, whole-genome sequencing (WGS) can be a powerful tool to identify mutations in other relevant genes, such as other PBPs, and regulatory elements.[8][9]

Problem: Atypical results in time-kill curve experiments.

Possible Cause & Solution

  • Q: My time-kill curve shows a paradoxical effect (Eagle effect), where higher concentrations of this compound show less killing than lower concentrations. Is this a known phenomenon for this compound?

    • A: The Eagle effect has been described for some β-lactam antibiotics. While not widely reported for this compound, it is a possibility.[10] This phenomenon can be multifactorial. To investigate, ensure the accuracy of your this compound concentrations and the viability of your bacterial inoculum. Consider extending the incubation time of your assay and sampling at more frequent intervals to better characterize the killing kinetics. If the effect is reproducible, it may be a true biological phenomenon for that specific strain.

  • Q: The bactericidal activity of this compound in my time-kill assay is slower than expected based on the literature. What could be the reason?

    • A: Several factors can influence the rate of bacterial killing. A high initial inoculum can sometimes lead to slower killing. The growth phase of the bacteria at the start of the experiment is also critical; bacteria in the stationary phase are generally less susceptible to the bactericidal effects of β-lactams. Ensure your inoculum is prepared from a fresh, exponentially growing culture. Also, verify the accuracy of your this compound concentration and the composition of your test medium, as factors like protein concentration can affect the availability of the free drug.

Frequently Asked Questions (FAQs)

General Questions

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8] A key feature of this compound is its high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of penicillin-resistant Streptococcus pneumoniae, which is responsible for its activity against these resistant pathogens.[8]

  • Q: What is the spectrum of activity of this compound?

    • A: this compound has a broad spectrum of activity that includes many Gram-positive and Gram-negative bacteria. It is notably active against MRSA, vancomycin-intermediate S. aureus (VISA), penicillin-resistant S. pneumoniae, and Enterococcus faecalis.[11] Its Gram-negative coverage includes Enterobacterales and Pseudomonas aeruginosa.[8] However, it is not active against strains producing extended-spectrum β-lactamases (ESBLs) or carbapenemases.[8]

Experimental Design & Protocols

  • Q: Where can I find detailed protocols for this compound susceptibility testing?

    • A: Detailed protocols for antimicrobial susceptibility testing are available from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These documents provide step-by-step instructions for broth microdilution and agar dilution methods.[2]

  • Q: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound?

    • A: Like other β-lactam antibiotics, the efficacy of this compound is best correlated with the time that the free drug concentration remains above the MIC (%fT>MIC).[12][13] The specific %fT>MIC target can vary depending on the pathogen and the desired level of bacterial killing (e.g., bacteriostatic vs. bactericidal effect).[12][13]

Data Presentation

Table 1: this compound MIC ranges for Quality Control Strains

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.12 - 1
Escherichia coli ATCC® 259220.03 - 0.12
Pseudomonas aeruginosa ATCC® 278531 - 4
Enterococcus faecalis ATCC® 292120.06 - 0.5
Haemophilus influenzae ATCC® 492470.12 - 1
Streptococcus pneumoniae ATCC® 496190.004 - 0.03

Data sourced from Liofilchem MIC Test Strip Technical Sheet.[14]

Table 2: Proposed this compound Dosing Regimens Based on Renal Function

Renal Function (Creatinine Clearance)Proposed Dosing Regimen
Normal500 mg every 8 hours
Mild Impairment (50-80 mL/min)500 mg every 8 hours
Moderate Impairment (30-49 mL/min)500 mg every 12 hours
Severe Impairment (<30 mL/min)250 mg every 12 hours
End-Stage Renal Disease (on hemodialysis)250 mg every 24 hours

Note: These are general recommendations and may need to be adjusted based on the specific clinical scenario. Dosing for specific indications may vary.[15]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is a summary based on CLSI guidelines. Researchers should always refer to the latest CLSI/EUCAST documents for complete instructions.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 100 times the highest concentration to be tested.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Time-Kill Curve Assay

  • Prepare Bacterial Culture: Grow the test organism in a suitable broth to the early to mid-logarithmic phase.

  • Prepare Test Tubes: Prepare a series of tubes containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Also, include a growth control tube without any antibiotic.

  • Inoculate: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubate and Sample: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot Data: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation isolate Bacterial Isolate (Clinical or QC strain) culture Overnight Culture isolate->culture mcfarland 0.5 McFarland Standardization culture->mcfarland log_culture Log-phase Culture culture->log_culture inoculation_mic Inoculation mcfarland->inoculation_mic cefto_prep This compound Stock Solution serial_dilution Serial Dilution in Microplate cefto_prep->serial_dilution inoculation_tk Inoculation into This compound Concentrations cefto_prep->inoculation_tk serial_dilution->inoculation_mic incubation_mic Incubation (16-20h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic mic_result MIC Value (µg/mL) read_mic->mic_result log_culture->inoculation_tk incubation_tk Incubation & Sampling (0, 2, 4, 6, 8, 24h) inoculation_tk->incubation_tk plating Serial Dilution & Plating incubation_tk->plating counting CFU Counting plating->counting tk_curve Time-Kill Curve Plot counting->tk_curve pkpd_model PK/PD Modeling (%fT>MIC) mic_result->pkpd_model tk_curve->pkpd_model dosage_opt Dosage Regimen Optimization pkpd_model->dosage_opt

Caption: Workflow for in-vitro evaluation of this compound.

resistance_investigation Troubleshooting Unexpected this compound Resistance start Unexpected Resistance Observed in vitro confirm_mic Confirm MIC with Reference Method (Broth Microdilution) start->confirm_mic is_resistant Resistance Confirmed? confirm_mic->is_resistant troubleshoot_assay Troubleshoot Assay: - Check QC strains - Verify reagents - Review protocol is_resistant->troubleshoot_assay No molecular_analysis Proceed to Molecular Analysis is_resistant->molecular_analysis Yes troubleshoot_assay->start mecA_seq Sequence mecA gene (for MRSA) molecular_analysis->mecA_seq wgs Whole-Genome Sequencing (WGS) molecular_analysis->wgs identify_mutations Identify mutations in: - mecA (PBP2a) - Other PBPs (e.g., PBP4) - Regulatory genes mecA_seq->identify_mutations wgs->identify_mutations phenotypic_assays Further Phenotypic Assays: - Beta-lactamase testing - Efflux pump inhibition identify_mutations->phenotypic_assays end Characterize Resistance Mechanism phenotypic_assays->end

Caption: Logical steps for investigating unexpected this compound resistance.

References

Technical Support Center: Ceftobiprole Clinical Trial Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common adverse effects of Ceftobiprole observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies involving this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently reported adverse effects of this compound in clinical trials?

A1: Based on pooled analyses of clinical trials, the most common adverse effects reported in patients receiving this compound include nausea, vomiting, diarrhea, infusion site reactions, and dysgeusia (a caramel-like taste disturbance).[1] Other frequently observed adverse reactions across various studies include headache, increased hepatic enzymes, and skin rash.[1][2]

Q2: Are there differences in the common adverse effects of this compound depending on the patient population being studied?

A2: Yes, the incidence and type of common adverse effects can vary depending on the indication for which this compound is being used. For example, in adult patients with Staphylococcus aureus bacteremia (SAB), anemia and hypokalemia were among the most common adverse reactions.[2][3] In contrast, for patients with acute bacterial skin and skin structure infections (ABSSSI), headache and injection site reactions were more frequently noted.[2] A detailed breakdown for different adult patient populations is provided in Table 1.

Q3: What are the common adverse effects of this compound observed in pediatric patients?

A3: In pediatric patients (3 months to less than 18 years of age) treated for community-acquired bacterial pneumonia (CABP), the most common adverse reactions reported were vomiting, headache, increased hepatic enzymes, diarrhea, infusion site reaction, phlebitis, and pyrexia.[2]

Q4: Have any serious adverse events been associated with this compound in clinical trials?

A4: Yes, serious adverse events have been reported, although their frequency varies. Serious hypersensitivity reactions, including anaphylaxis, have been observed.[3] Seizures and other central nervous system reactions have also been associated with this compound use.[2][3] It is crucial for researchers to have protocols in place for monitoring and managing such events.

Q5: What is the known mechanism of action of this compound that might explain its adverse effect profile?

A5: this compound is a cephalosporin antibiotic that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4][5][6] While the direct mechanisms for all adverse effects are not fully elucidated, some, like hypersensitivity reactions, are known class effects of beta-lactam antibiotics. Gastrointestinal disturbances are common with many systemically administered antibiotics.

Troubleshooting Guides

Problem: An increase in gastrointestinal adverse events (nausea, vomiting, diarrhea) is being observed in our experimental cohort receiving this compound.

Solution:

  • Confirm Causality: Rule out other potential causes of gastrointestinal upset, such as concomitant medications or underlying conditions in the study population.

  • Review Administration Protocol: Ensure that the infusion rate and concentration of this compound align with recommended guidelines. Too rapid an infusion may contribute to nausea.

  • Symptomatic Management: For mild to moderate symptoms, consider supportive measures. Ensure subjects are adequately hydrated, especially in cases of diarrhea and vomiting.

  • Data Monitoring: Continue to closely monitor the frequency and severity of these events. A higher-than-expected incidence may warrant a review of the study protocol or a report to the safety monitoring board. Gastrointestinal adverse events, primarily mild nausea, were more frequently reported with this compound compared to daptomycin in a phase 3 trial for complicated S. aureus bacteremia.[7]

Problem: Infusion site reactions are being reported by participants in our study.

Solution:

  • Assess Infusion Site: Visually inspect the infusion site for signs of phlebitis, erythema, swelling, or pain.

  • Rotate Infusion Sites: If feasible within the experimental protocol, rotate the intravenous access site regularly to minimize local irritation.

  • Dilution and Infusion Rate: Verify that this compound is being diluted and administered according to the protocol. The manufacturer's prescribing information provides specific instructions on preparation and administration.

  • Consider Central Venous Access: For long-term administration or in subjects with poor peripheral venous access, consider the use of a central venous catheter, if appropriate for the study design.

Data Presentation

Table 1: Common Adverse Reactions with this compound in Adult Patients from Clinical Trials

Adverse ReactionStaphylococcus aureus Bacteremia (SAB) (≥ 4% of patients)Acute Bacterial Skin and Skin Structure Infections (ABSSSI) (≥ 2% of patients)Community-Acquired Bacterial Pneumonia (CABP) (≥ 2% of patients)
Anemia
Nausea
Hypokalemia
Vomiting
Hepatic Enzyme and Bilirubin Increased
Diarrhea
Blood Creatinine Increased
Hypertension
Leukopenia
Pyrexia
Headache
Injection Site Reaction
Rash
Dysgeusia
Insomnia
Abdominal Pain
Phlebitis
Dizziness

Source: Adapted from Basilea Pharmaceutica's Zevtera® prescribing information and related clinical trial data.[2][3]

Experimental Protocols

Methodology for Monitoring Adverse Events in a Clinical Research Setting

The following is a generalized protocol for the systematic monitoring, assessment, and reporting of adverse events (AEs) in a clinical study involving this compound, based on standard practices in clinical trials.

  • Baseline Assessment: Prior to the first administration of this compound, a thorough baseline assessment of each research subject should be conducted. This includes a detailed medical history, physical examination, and baseline laboratory tests (e.g., complete blood count, liver function tests, renal function tests).

  • Ongoing Monitoring:

    • Clinical Observation: Subjects should be monitored at regular intervals for any new or worsening symptoms. This can be achieved through scheduled study visits, telephone follow-ups, and subject diaries.

    • Laboratory Monitoring: Repeat laboratory tests at predefined time points during and after the treatment period to detect any drug-induced abnormalities. The frequency of monitoring may be increased for subjects with pre-existing conditions or those at higher risk.

    • Vital Signs: Monitor vital signs as specified in the study protocol.

  • Adverse Event Documentation:

    • Any untoward medical occurrence in a subject administered this compound should be recorded as an AE, regardless of whether it is considered to be related to the study drug.

    • For each AE, the following information should be documented:

      • Description of the event

      • Date and time of onset

      • Severity (e.g., mild, moderate, severe)

      • Causality assessment (relationship to the study drug)

      • Action taken (e.g., dose modification, discontinuation of treatment, concomitant medication)

      • Outcome of the event

  • Causality Assessment: The relationship between this compound administration and the occurrence of an AE should be assessed by the investigator. This assessment is typically categorized as:

    • Related

    • Possibly related

    • Unlikely to be related

    • Not related

  • Reporting of Serious Adverse Events (SAEs):

    • Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect must be reported as an SAE.

    • SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) or Independent Ethics Committee (IEC) within a specified timeframe (typically within 24 hours of the investigator becoming aware of the event).

Mandatory Visualization

AdverseEventWorkflow cluster_observation Observation Phase cluster_assessment Assessment Phase cluster_action Action Phase cluster_reporting Reporting Phase observe Adverse Event (AE) Observed in a Research Subject document Document AE Details (Onset, Severity, Duration) observe->document Immediate Action assess_causality Assess Causality (Relationship to this compound) document->assess_causality assess_severity Assess Severity (Mild, Moderate, Severe) document->assess_severity modify_treatment Modify or Discontinue This compound (if necessary) assess_causality->modify_treatment If likely related manage_symptoms Symptomatic Management and Supportive Care assess_severity->manage_symptoms report_sae Report Serious AE (SAE) to Sponsor/IRB assess_severity->report_sae If criteria for SAE met report_nonserious Document Non-Serious AE in Study Records assess_severity->report_nonserious If not an SAE modify_treatment->report_sae If AE leads to discontinuation

Caption: Workflow for the Identification, Assessment, and Management of Adverse Events in a this compound Research Setting.

References

Technical Support Center: Enhancing Ceftobiprole Efficacy Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to investigate and improve the efficacy of ceftobiprole against bacterial biofilms.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments investigating this compound's anti-biofilm activity.

Problem Possible Cause Suggested Solution
High variability in biofilm formation between replicate wells. Inconsistent inoculum density.Ensure a homogenous bacterial suspension before inoculation. Vortex the bacterial culture gently before pipetting. Use a multichannel pipette for simultaneous inoculation of replicate wells.
Edge effect in microtiter plates.Avoid using the outer wells of the microtiter plate as they are more prone to evaporation, leading to altered growth conditions. Fill the outer wells with sterile media or phosphate-buffered saline (PBS).
Improper incubation conditions.Ensure the incubator provides a stable and uniform temperature. If using a shaking incubator, ensure the speed is consistent and the platform is level.
Low or no biofilm formation. The bacterial strain may be a poor biofilm former.Use a known biofilm-forming strain as a positive control (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1).
Inappropriate growth medium or supplements.Optimize the growth medium. Some bacteria require specific supplements (e.g., glucose, serum) for robust biofilm formation.
Incorrect incubation time.Perform a time-course experiment to determine the optimal incubation time for biofilm formation for your specific bacterial strain.
This compound shows no effect on the biofilm. The concentration of this compound is too low.Determine the Minimum Biofilm Eradication Concentration (MBEC) by testing a wide range of this compound concentrations.
The biofilm is highly resistant.Consider combination therapy with other antibiotics (e.g., daptomycin, vancomycin) or the use of adjuvants like efflux pump inhibitors or quorum sensing inhibitors.
Inactivation of this compound.Prepare fresh this compound solutions for each experiment. Check the stability of this compound under your experimental conditions.
Inconsistent results in combination therapy experiments (synergy/antagonism). Inappropriate concentrations of the combined agents.Perform a checkerboard assay to determine the optimal concentrations of each drug for synergistic effects.
The timing of drug addition is critical.Investigate the effect of simultaneous versus sequential addition of the drugs.

Frequently Asked Questions (FAQs)

1. What are the primary strategies to enhance this compound's effectiveness against bacterial biofilms?

The primary strategies include:

  • Combination Therapy: Using this compound in conjunction with other antibiotics to achieve synergistic or additive effects.

  • Adjuvant Therapy: Co-administering this compound with non-antibiotic compounds that disrupt biofilm integrity or resistance mechanisms.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers to improve its penetration into the biofilm matrix.

2. Which antibiotics show promise in combination with this compound against biofilms?

  • Daptomycin: The combination of this compound and daptomycin has shown improved activity against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms, although the effect may not always be synergistic.[1][2][3][4]

  • Vancomycin: Synergistic effects have been observed when combining this compound with vancomycin against MRSA and glycopeptide-intermediate S. aureus (GISA) biofilms in both in vitro and in vivo models.[5][6][7][8]

  • Rifampicin: Co-treatment with this compound can prevent the emergence of rifampicin-resistant mutants within staphylococcal biofilms.

3. What are adjuvants and how can they improve this compound's anti-biofilm activity?

Adjuvants are compounds that, when used with an antibiotic, enhance its efficacy. Key types of adjuvants for combating biofilms include:

  • Efflux Pump Inhibitors (EPIs): Bacteria within biofilms often overexpress efflux pumps, which actively expel antibiotics from the cell. EPIs block these pumps, increasing the intracellular concentration of this compound.[9][10][11]

  • Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate biofilm formation and virulence factor production. QSIs disrupt this communication, which can inhibit biofilm development and increase susceptibility to antibiotics.[8][12][13]

4. How do novel drug delivery systems enhance this compound's efficacy?

Nanoparticles, such as those made from chitosan, can be loaded with this compound.[14][15][16][17][18][19][20] These nanoparticles can:

  • Protect this compound from degradation.

  • Improve penetration through the dense extracellular polymeric substance (EPS) matrix of the biofilm.

  • Provide a sustained release of the drug at the site of infection.

5. What are the key resistance mechanisms of biofilms to this compound?

Biofilm-mediated resistance is multifactorial and includes:

  • Reduced Drug Penetration: The dense EPS matrix can limit the diffusion of this compound to bacteria in the deeper layers of the biofilm.

  • Altered Microenvironment: Nutrient and oxygen gradients within the biofilm can lead to slow-growing or dormant bacterial populations that are less susceptible to antibiotics.

  • Overexpression of Efflux Pumps: Efflux pumps like MexAB-OprM in P. aeruginosa and NorA in S. aureus can actively remove this compound from the bacterial cells.[21][22][23][24][25][26][27][28][29]

  • Adaptive Stress Responses: Bacteria in biofilms can activate stress response genes that contribute to antibiotic tolerance.

Quantitative Data Summary

The following tables summarize quantitative data from studies on combination therapies to enhance this compound efficacy.

Table 1: Efficacy of this compound in Combination with Daptomycin against MRSA Biofilms

MRSA StrainTreatmentMean Log10 CFU/cm² Reduction (± SD)Reference
MRSA-1811This compound (CTO)-1.436 ± 0.249[1]
Daptomycin (DAP)-1.503 ± 0.011[1]
CTO + DAP-2.087 ± 0.048[1]
MRSA-1733This compound (CTO)-1.55 ± 0.74[1]
Daptomycin (DAP)-0.56 ± 0.36[1]
CTO + DAP-1.076 ± 0.424[1]

Table 2: In Vitro Synergy of this compound and Vancomycin against VISA Strains

VISA StrainCombinationLog10 CFU/ml Reduction at 24h (vs. initial inoculum)Synergy ObservedReference
PC3This compound (1x MIC) + Vancomycin (0.5x MIC)≥ 3.0Yes[5]
Mu50This compound (1x MIC) + Vancomycin (0.5x MIC)≥ 2.5Yes[5]
Mu50This compound (0.5x MIC) + Vancomycin (1x MIC)≥ 2.6Yes[5]

Experimental Protocols

Biofilm Formation and Susceptibility Testing using the MBEC™ Assay (Calgary Biofilm Device)

This protocol is adapted from established methods for high-throughput biofilm susceptibility testing.[5][25][30]

Materials:

  • MBEC™ Assay plates (Innovotech)

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound and other test compounds

  • Sonicator bath

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth. Dilute the culture in fresh medium to a starting OD₆₀₀ of 0.1.

  • Biofilm Formation:

    • Add 150 µL of the prepared inoculum into each well of a 96-well plate.

    • Place the MBEC™ lid onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate for 24-48 hours at 37°C on a rocking platform to allow for biofilm formation on the pegs.

  • Washing: Gently remove the MBEC™ lid and rinse the pegs by immersing them in a 96-well plate containing 200 µL of sterile PBS per well to remove planktonic cells.

  • Antibiotic Challenge:

    • Prepare serial dilutions of this compound (and any combination agents) in a new 96-well plate (200 µL per well).

    • Transfer the MBEC™ lid with the established biofilms to this challenge plate.

    • Incubate for 24 hours at 37°C.

  • Biofilm Dislodging and Viability Assessment:

    • After the challenge, rinse the pegs again in PBS.

    • Place the MBEC™ lid into a new 96-well plate containing 200 µL of fresh growth medium per well.

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.

    • Remove the peg lid and cover the 96-well plate with a standard lid.

    • Incubate the plate for 4-6 hours at 37°C to allow for recovery of the surviving bacteria.

    • Determine the optical density at 600 nm (OD₆₀₀) to assess bacterial growth. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the biofilm.

Biofilm Biomass Quantification using Crystal Violet Assay

This protocol provides a method for quantifying the total biomass of a biofilm.[1][2][3][23][27][29]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture and growth medium

  • PBS, sterile

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBEC™ protocol (or by static incubation for 24-48 hours at 37°C).

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and allow the plate to air dry.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate by gently running tap water over it. Invert the plate and tap it on a paper towel to remove excess water.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Biofilm Viability Assessment using Resazurin Assay

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of viability.[15][21][22][26][31]

Materials:

  • 96-well plates with established biofilms

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, filter-sterilized)

  • PBS, sterile

Procedure:

  • Biofilm Formation and Treatment: Grow and treat biofilms with this compound and/or other compounds in a 96-well plate as previously described.

  • Washing: Remove the treatment medium and gently wash the biofilms twice with 200 µL of sterile PBS.

  • Resazurin Addition: Add 100 µL of PBS and 20 µL of the resazurin stock solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours.

  • Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. A decrease in fluorescence indicates reduced metabolic activity and therefore reduced cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

Biofilm_Formation_Signaling cluster_SA Staphylococcus aureus Quorum Sensing (agr system) cluster_PA Pseudomonas aeruginosa Quorum Sensing (las & rhl systems) AgrD AgrD (precursor peptide) AgrB AgrB (transmembrane protein) AgrD->AgrB Processing AIP AIP (autoinducing peptide) AgrB->AIP Secretion AgrC AgrC (histidine kinase) AIP->AgrC Activation AgrA AgrA (response regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII (effector molecule) AgrA->RNAIII Transcription Activation Virulence Virulence Factors & Biofilm Modulation RNAIII->Virulence LasI LasI AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 Synthesis LasR LasR RhlI RhlI LasR->RhlI Activation RhlR RhlR LasR->RhlR Activation Virulence_PA Virulence Factors & Biofilm Formation LasR->Virulence_PA AHL_3OC12->LasR Binding AHL_C4 C4-HSL RhlI->AHL_C4 Synthesis RhlR->Virulence_PA AHL_C4->RhlR Binding Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate / MBEC™ Device A->C B Prepare Serial Dilutions of Test Compounds F Challenge Biofilm with Test Compounds (24h) B->F D Incubate for Biofilm Formation (24-48h) C->D E Wash to Remove Planktonic Cells D->E E->F G Wash to Remove Compounds F->G H Quantify Biofilm Biomass (Crystal Violet Assay) G->H I Assess Biofilm Viability (Resazurin Assay) G->I J Determine MBEC (CFU Counting or OD Measurement) G->J Ceftobiprole_Enhancement_Strategies cluster_strategies Enhancement Strategies This compound This compound Biofilm Bacterial Biofilm This compound->Biofilm Treatment Combo Combination Therapy (e.g., with Daptomycin) This compound->Combo Adjuvant Adjuvant Therapy (e.g., EPIs, QSIs) This compound->Adjuvant Nano Nanoparticle Delivery This compound->Nano Efficacy Increased Anti-Biofilm Efficacy Biofilm->Efficacy Combo->Efficacy Adjuvant->Efficacy Nano->Efficacy

References

Troubleshooting inconsistent results in Ceftobiprole susceptibility assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceftobiprole susceptibility assays. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure accurate and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: High Minimum Inhibitory Concentration (MIC) Variability Between Experiments

Q: We are observing significant variability in this compound MIC values for the same bacterial strain across different experimental runs. What are the potential causes and solutions?

A: Inconsistent MIC values are a common challenge and can often be traced back to subtle variations in experimental protocol. Here are the key factors to investigate:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low MICs.

    • Troubleshooting:

      • Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution for the final inoculum.

      • Verify the age of the bacterial colonies used for inoculum preparation; ideally, use colonies from an overnight culture (16-20 hours).

      • Perform regular colony counts to confirm that your standardized inoculum corresponds to the correct CFU/mL.

  • Media and Reagents: The quality and preparation of the growth medium can significantly impact results.

    • Troubleshooting:

      • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI and EUCAST.

      • Ensure the pH of the Mueller-Hinton Agar (for disk diffusion or gradient strip tests) is within the recommended range (typically 7.2-7.4).

      • Prepare this compound stock solutions fresh and handle them according to the manufacturer's instructions, as repeated freeze-thaw cycles can degrade the compound.

  • Incubation Conditions: Time and temperature of incubation are critical parameters.

    • Troubleshooting:

      • Incubate plates at a stable 35 ± 2°C for 16-20 hours. Longer incubation times can sometimes lead to the growth of resistant subpopulations.

      • Ensure proper atmospheric conditions (ambient air for most non-fastidious organisms).

Issue 2: Discrepancies Between Broth Microdilution and Disk Diffusion/Gradient Strip Results

Q: Our laboratory has found that the susceptibility category (Susceptible, Intermediate, or Resistant) for some isolates differs when tested by broth microdilution versus disk diffusion or a gradient strip test. Why is this happening?

A: Discrepancies between different susceptibility testing methods can occur and are often related to the inherent differences in the assays and their interpretation.

  • Methodological Differences: Broth microdilution directly measures the MIC, while disk diffusion and gradient strips rely on the diffusion of the antibiotic through agar to create an inhibitory zone. Factors like the diffusion rate of this compound in the agar can influence the zone size.

  • Breakpoint Interpretation: Ensure you are using the correct interpretive criteria (breakpoints) for the specific method and the relevant standardizing body (CLSI or EUCAST). Breakpoints for MIC (mg/L) and disk diffusion (mm) are different.

  • Reading and Interpretation Errors:

    • Troubleshooting:

      • For disk diffusion, ensure zones are measured accurately with a ruler or caliper and that the reading is not influenced by subtle or trailing growth.

      • For gradient strips, read the MIC at the point where the inhibition ellipse completely intersects the strip.

      • A "double zone" or "ghost zone" phenomenon can sometimes occur. This may indicate the presence of a subpopulation with a different level of resistance or the action of a beta-lactamase. In such cases, re-incubation for a full 24 hours or re-testing may be necessary.

Issue 3: Unexpected Resistance in Known Susceptible Strains

Q: We are observing resistance to this compound in quality control (QC) strains or in clinical isolates that are expected to be susceptible. What could be the cause?

A: Unexpected resistance can be alarming and warrants a thorough investigation.

  • Contamination: The most straightforward cause is contamination of the bacterial culture or the testing materials.

    • Troubleshooting:

      • Perform a purity check of the inoculum by plating on a non-selective agar plate.

      • Ensure all reagents and materials are sterile.

  • Incorrect QC Strain: Verify the identity and expected MIC range of your QC strain (e.g., Staphylococcus aureus ATCC® 29213).

  • Mechanisms of Resistance: While this compound is stable against many β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs), overexpressed AmpC, and carbapenemases, particularly in Gram-negative bacteria. It also has reduced activity against certain multi-drug resistant Pseudomonas aeruginosa strains.

    • Troubleshooting:

      • If working with Gram-negative isolates, consider testing for the presence of ESBLs or AmpC enzymes.

      • Review the known resistance profile of the isolate. This compound's primary strength is against Gram-positive organisms, including MRSA, due to its high affinity for PBP2a.

Quantitative Data Summary

For consistent results, it is crucial to adhere to the interpretive criteria provided by standardization bodies like EUCAST and CLSI. The following tables summarize key quantitative data for this compound susceptibility testing.

Table 1: EUCAST Breakpoints for this compound

Organism GroupMIC Breakpoint (mg/L) - Susceptible ≤Disk Diffusion Breakpoint (mm) - Susceptible ≥
Staphylococcus aureus224
Streptococcus pneumoniae0.526
Enterobacterales0.25N/A
Pseudomonas aeruginosa4 (PK/PD Non-species-specific)22 (PK/PD Non-species-specific)

Data sourced from EUCAST guidelines. Note that breakpoints can be updated; always refer to the latest version of the guidelines.

Table 2: this compound MIC50/90 Values for Selected Pathogens

OrganismMIC50 (mg/L)MIC90 (mg/L)
Methicillin-Susceptible S. aureus (MSSA)0.250.5
Methicillin-Resistant S. aureus (MRSA)12
Streptococcus pneumoniae≤0.0080.06
Enterococcus faecalis0.251
Pseudomonas aeruginosa416

These values are representative and can vary based on the specific study and geographic location.

Experimental Protocols

Broth Microdilution (BMD) Method (Based on CLSI/EUCAST Guidelines)

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., a 10:1 mixture of DMSO and glacial acetic acid followed by dilution in distilled water) to create a high-concentration stock solution.

  • Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Prepare Inoculum: Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.

  • Inoculate Plates: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

  • Prepare Inoculum: As described in the BMD method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Disks: Aseptically place a this compound-impregnated disk (e.g., 30 µg) onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubate: Invert the plates and incubate at 35°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

  • Interpret Results: Compare the measured zone diameter to the established breakpoints (see Table 1) to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

G Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation (0.5 McFarland Standard) start->check_inoculum inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok check_media Check Media and Reagents (CAMHB, pH, Fresh Antibiotic) media_ok Media Correct? check_media->media_ok check_incubation Review Incubation Conditions (35°C, 16-20h) incubation_ok Incubation Correct? check_incubation->incubation_ok inoculum_ok->check_media Yes restandardize Action: Re-standardize Inoculum Perform Colony Count inoculum_ok->restandardize No media_ok->check_incubation Yes remake_media Action: Prepare Fresh Media/Reagents media_ok->remake_media No recalibrate_incubator Action: Calibrate Incubator Ensure Stable Temperature incubation_ok->recalibrate_incubator No rerun_assay Re-run Assay with QC Strains incubation_ok->rerun_assay Yes restandardize->check_inoculum remake_media->check_media recalibrate_incubator->check_incubation

Caption: A flowchart for troubleshooting inconsistent MIC results.

G Factors Influencing this compound Susceptibility Assays assay_outcome Assay Outcome (MIC or Zone Diameter) biological_factors Biological Factors strain Bacterial Strain (Species, Resistance Genes) biological_factors->strain resistance Resistance Mechanisms (PBP alterations, β-lactamases) biological_factors->resistance technical_factors Technical Factors inoculum Inoculum Density technical_factors->inoculum media Growth Medium (e.g., Mueller-Hinton) technical_factors->media antibiotic Antibiotic Quality (Potency, Storage) technical_factors->antibiotic incubation Incubation (Time, Temperature) technical_factors->incubation method Assay Method (BMD, Disk, Etest) technical_factors->method interpretive_factors Interpretive Factors breakpoints Breakpoints (CLSI vs. EUCAST) interpretive_factors->breakpoints reading Reading of Results (Subjectivity) interpretive_factors->reading strain->assay_outcome resistance->assay_outcome inoculum->assay_outcome media->assay_outcome antibiotic->assay_outcome incubation->assay_outcome method->assay_outcome breakpoints->assay_outcome reading->assay_outcome

Caption: Key factors that can affect the outcome of susceptibility assays.

Ceftobiprole-Induced Adverse Drug Reactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing adverse drug reactions (ADRs) that may arise during preclinical and clinical studies involving ceftobiprole.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse drug reactions associated with this compound in research subjects?

A1: Based on clinical trial data, the most frequently observed ADRs are gastrointestinal and nervous system-related. These include nausea, vomiting, diarrhea, headache, and dysgeusia (taste disturbance).[1][2] Injection site reactions have also been reported.[3]

Q2: Are there any serious, less frequent adverse drug reactions associated with this compound that we should be aware of?

A2: Yes, while less common, serious ADRs have been reported and warrant careful monitoring. These include hypersensitivity reactions (ranging from rash to anaphylaxis), seizures, and agranulocytosis (a severe drop in white blood cells).[2][4][5] There have also been reports of Clostridioides difficile-associated diarrhea.[6]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a fifth-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for its activity against this resistant pathogen.[7]

Q4: Are there any known drug interactions with this compound that could affect our research?

A4: this compound may interact with other drugs. For instance, it can increase the plasma concentrations of OATP1B1 and OATP1B3 substrates.[8] Co-administration with other nephrotoxic agents may increase the risk of kidney-related adverse effects. It is crucial to review all co-administered compounds in your experimental design.

Troubleshooting Guides

Gastrointestinal Adverse Events

Issue: Research subjects are experiencing nausea, vomiting, or diarrhea following this compound administration.

Troubleshooting Steps:

  • Confirm Causality: Rule out other potential causes of gastrointestinal upset, such as other administered substances, diet, or underlying health conditions of the animal model.

  • Dose and Administration Review:

    • Ensure the dose is calculated correctly for the subject's weight and species.

    • Consider if the rate of intravenous infusion can be slowed to mitigate nausea and vomiting.

  • Supportive Care (In Vivo Studies):

    • Ensure adequate hydration and electrolyte balance, especially in cases of diarrhea or vomiting.

    • For animal studies, monitor for signs of dehydration and provide fluid support as per your institution's veterinary guidelines.

  • Consider Antiemetics (with caution): In clinical research settings, the use of antiemetics may be considered, but their potential to interact with this compound or confound study results must be carefully evaluated.

  • Investigate for C. difficile: If diarrhea is severe or persistent, consider testing for Clostridioides difficile infection, a known risk with many broad-spectrum antibiotics.[6]

Neurological Adverse Events

Issue: Research subjects exhibit neurological symptoms such as twitching, confusion, or seizures after receiving this compound.

Troubleshooting Steps:

  • Immediate Action: If seizures are observed, prioritize the subject's immediate safety and provide supportive care as per established protocols.

  • Rule Out Other Causes: Investigate other potential causes of neurotoxicity, including co-administered drugs, underlying neurological conditions, or metabolic disturbances.

  • Review Renal Function: Cephalosporin-induced neurotoxicity is more common in the presence of renal impairment.[2] Assess the renal function of the subjects if possible.

  • Dose Adjustment: If renal impairment is suspected or confirmed, a dose adjustment of this compound may be necessary.

  • Experimental Investigation: To further investigate the proconvulsant potential in a preclinical setting, consider conducting a specific in vivo seizure model study (see Experimental Protocols section).

Hypersensitivity Reactions

Issue: A research subject develops a skin rash, urticaria (hives), or more severe signs of an allergic reaction after this compound administration.

Troubleshooting Steps:

  • Discontinue Administration: Immediately cease administration of this compound.

  • Assess Severity: Evaluate the severity of the reaction. For mild rashes, monitoring may be sufficient. For severe reactions (e.g., anaphylaxis with difficulty breathing), immediate emergency intervention is required.

  • Symptomatic Treatment: Administer antihistamines or corticosteroids as appropriate for the severity of the reaction and according to your institution's guidelines.

  • In Vitro Confirmation: To confirm a T-cell mediated hypersensitivity, a Lymphocyte Transformation Test (LTT) can be performed on a blood sample from the affected subject (see Experimental Protocols section).

Data Presentation

Table 1: Incidence of Common Adverse Drug Reactions with this compound in Clinical Trials

Adverse Drug ReactionThis compound Incidence (%)Comparator Incidence (%)Reference(s)
Nausea14 - 218 - 12[1][2]
Vomiting74[1]
Dysgeusia (Taste Disturbance)81[1]
Diarrhea3.16.5[2]
HeadacheReported as commonNot specified[1]

Table 2: Incidence of Serious/Less Frequent Adverse Drug Reactions with this compound

Adverse Drug ReactionIncidence/DetailsReference(s)
Hypersensitivity ReactionsReported, but specific incidence varies. Can range from rash to anaphylaxis.[3][5]
SeizuresUncommon, often associated with renal impairment.[3]
AgranulocytosisRare, but has been reported with prolonged treatment.[2][4]
C. difficile-associated diarrheaLower risk compared to some other cephalosporins, but can occur.[2][6]

Mandatory Visualization

ADR_Management_Workflow cluster_Initial_Assessment Initial Assessment cluster_Triage Triage cluster_Management_Actions Management Actions cluster_Reporting_and_Analysis Reporting and Analysis cluster_Outcome Outcome Start Adverse Event Observed AssessSeverity Assess Severity and Causality Start->AssessSeverity IsSevere Is the event severe? AssessSeverity->IsSevere ImmediateAction Immediate Intervention Required (e.g., discontinue drug, supportive care) IsSevere->ImmediateAction Yes MonitorAndDocument Monitor and Document (Continue drug with caution if mild and necessary) IsSevere->MonitorAndDocument No ReportEvent Report ADR to Safety Committee/IRB ImmediateAction->ReportEvent MonitorAndDocument->ReportEvent InvestigateMechanism Investigate Mechanism (e.g., in vitro/in vivo studies) ReportEvent->InvestigateMechanism ModifyProtocol Modify Study Protocol if Necessary InvestigateMechanism->ModifyProtocol End End of Process ModifyProtocol->End

Caption: Workflow for Managing Adverse Drug Reactions in Research.

IgE_Hypersensitivity cluster_Sensitization Sensitization Phase cluster_Elicitation Elicitation Phase (Re-exposure) cluster_Symptoms Clinical Manifestations Allergen This compound (Allergen) APCs Antigen Presenting Cell (APC) Allergen->APCs Uptake and Processing TH2 T Helper 2 Cell (Th2) APCs->TH2 Antigen Presentation BCell B Cell TH2->BCell Activation IgE Allergen-Specific IgE BCell->IgE Production MastCell Mast Cell / Basophil IgE->MastCell Binds to FcεRI receptors IgE_MastCell IgE-Coated Mast Cell MastCell->IgE_MastCell Degranulation Degranulation IgE_MastCell->Degranulation Allergen2 This compound Allergen2->IgE_MastCell Cross-linking of IgE Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Urticaria, Angioedema, Bronchoconstriction, Anaphylaxis Mediators->Symptoms

Caption: Signaling Pathway of IgE-Mediated Hypersensitivity.

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Assay Assay cluster_Analysis Data Analysis CellCulture 1. Cell Seeding (e.g., HepG2, HEK293) Treatment 3. Treat Cells with this compound CellCulture->Treatment DrugPrep 2. Prepare this compound Concentrations DrugPrep->Treatment Incubation 4. Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation AddReagent 5. Add Cytotoxicity Reagent (e.g., MTT, LDH substrate) Incubation->AddReagent MeasureSignal 6. Measure Signal (e.g., Absorbance, Fluorescence) AddReagent->MeasureSignal CalculateViability 7. Calculate Cell Viability (%) MeasureSignal->CalculateViability DetermineIC50 8. Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay

Objective: To determine the cytotoxic potential of this compound on a selected cell line by measuring mitochondrial reductase activity.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant kidney cell line) in appropriate media and conditions until confluent.

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM).

    • Remove the culture medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 2: Investigation of this compound-Induced Hypersensitivity using Lymphocyte Transformation Test (LTT)

Objective: To assess the T-cell mediated hypersensitivity response to this compound in a research subject.

Methodology:

  • Sample Collection and Preparation:

    • Collect a peripheral blood sample from the subject in a heparinized tube.

    • Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Wash the isolated PBMCs with sterile PBS and resuspend in complete cell culture medium.

  • Cell Culture and Stimulation:

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Add this compound at various non-cytotoxic concentrations (previously determined by a cytotoxicity assay) to the wells.

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium only).

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay:

    • On the final day of incubation, add a marker of proliferation, such as [3H]-thymidine or a non-radioactive alternative like BrdU, to each well.

    • Incubate for an additional 18-24 hours.

  • Data Acquisition and Analysis:

    • Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based method is used.

    • Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated control cultures. An SI greater than 2 is generally considered a positive response.

Protocol 3: Monitoring for this compound-Induced Agranulocytosis in In Vivo Studies

Objective: To monitor for the potential of this compound to induce agranulocytosis in animal models during prolonged exposure.

Methodology:

  • Baseline Blood Collection:

    • Prior to the first administration of this compound, collect a baseline blood sample from each animal via a standard, ethically approved method.

  • Complete Blood Count (CBC) Analysis:

    • Perform a CBC with differential on the baseline samples to determine the absolute neutrophil count (ANC).

  • This compound Administration:

    • Administer this compound to the treatment group according to the study protocol.

  • Regular Blood Monitoring:

    • Collect blood samples at regular intervals throughout the study period (e.g., weekly for a long-term study). The frequency may be increased if there is a clinical suspicion of hematological toxicity.

  • CBC Analysis of Monitoring Samples:

    • Perform a CBC with differential on all collected samples to monitor the ANC.

  • Data Analysis and Interpretation:

    • Compare the ANC of the this compound-treated group to the control group and to their own baseline values.

    • A significant and sustained decrease in ANC in the treated group may be indicative of drug-induced neutropenia or agranulocytosis.

    • If agranulocytosis is suspected, consider further investigations such as bone marrow analysis.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental conditions and adhere to all relevant institutional and regulatory guidelines.

References

Technical Support Center: Optimizing Ceftobiprole Infusion for Enhanced Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ceftobiprole infusion parameters to enhance its penetration into various tissues. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

Issue: Low or undetectable this compound levels in target tissue.

Question: We are conducting a preclinical in vivo study and our measurements show very low or no this compound in the target tissue. What could be the cause and how can we troubleshoot this?

Answer:

Several factors could contribute to unexpectedly low tissue concentrations of this compound. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Drug Administration:

    • Infusion Rate and Duration: Confirm that the infusion pump is calibrated correctly and delivering the intended dose over the specified duration. The standard infusion time is 2 hours.[1][2][3]

    • Drug Formulation: this compound is administered as the prodrug this compound medocaril, which is rapidly converted to active this compound in the plasma.[1][2] Ensure the correct formulation was used and prepared according to the manufacturer's instructions.

  • Assess Animal Model and Physiological State:

    • Renal Function: this compound is primarily eliminated by the kidneys.[1][2][3] Patients with augmented renal clearance may eliminate the drug faster, leading to lower plasma and tissue concentrations.[4][5][6] Consider assessing the renal function of your animal models.

    • Protein Binding: this compound has low plasma protein binding (approximately 16%), which generally facilitates good tissue penetration.[1] However, disease states can alter protein binding and drug distribution.

  • Review Tissue Sampling and Processing Technique:

    • Sample Collection Time: Ensure that tissue samples are collected at appropriate time points relative to the infusion to capture peak or steady-state concentrations.

    • Sample Handling: this compound stability in biological samples should be considered.[7] Ensure samples are processed and stored correctly to prevent degradation.

    • Analytical Method: Verify the sensitivity and accuracy of your analytical method (e.g., HPLC-UV, LC-MS/MS) for detecting this compound in the specific tissue matrix.[7][8] The lower limit of quantification (LLOQ) must be adequate for the expected concentrations.[8]

  • Consider the Target Tissue:

    • Tissue Perfusion: Poorly perfused tissues will naturally have lower drug concentrations.

    • Tissue-Specific Barriers: Some tissues, like the lungs, have natural barriers that can limit drug penetration. The penetration of this compound into lung epithelial lining fluid is lower than in plasma.[1][4]

Issue: High variability in tissue concentration measurements between subjects.

Question: Our experimental results for this compound tissue concentrations show high inter-subject variability. How can we reduce this variability?

Answer:

High variability can obscure the true effect of different infusion parameters. Here are some strategies to minimize it:

  • Standardize Experimental Procedures:

    • Animal Characteristics: Use animals of the same age, sex, and health status.

    • Dosing and Sampling: Precisely control the timing of drug administration and sample collection for all subjects.

    • Surgical Procedures: If tissue sampling involves surgery, ensure the procedures are consistent and minimally invasive to avoid inflammation that could alter tissue permeability.

  • Refine Analytical Methods:

    • Internal Standards: Use an appropriate internal standard during sample analysis to account for variations in extraction efficiency and instrument response.

    • Method Validation: Thoroughly validate your analytical method for linearity, accuracy, and precision in the specific tissue matrix.[7]

  • Increase Sample Size: A larger number of subjects can help to reduce the impact of individual physiological differences on the overall results.

  • Consider Microdialysis: For measuring unbound drug concentrations in the interstitial fluid of soft tissues, in vivo microdialysis is a powerful technique that can provide more consistent data compared to tissue homogenization.[9][10][11][12][13]

Frequently Asked Questions (FAQs)

Question: What is the recommended standard infusion regimen for this compound?

Answer: The approved and commonly studied dosing regimen for this compound is 500 mg administered as a 2-hour intravenous infusion every 8 hours.[1][2][4][5] This regimen has been shown to achieve therapeutic concentrations in various tissues.[1]

Question: How does extending the infusion time of this compound affect tissue penetration?

Answer: Extending the infusion time from 2 hours to 4 hours can optimize drug exposure, particularly for patients with augmented renal clearance.[1][4][5][6] This prolonged infusion helps maintain plasma concentrations above the minimum inhibitory concentration (MIC) for a longer duration, which can be beneficial for treating less susceptible pathogens.[1] Continuous infusion has been shown to maintain higher trough concentrations in both plasma and subcutaneous tissue compared to intermittent bolus dosing.[14]

Question: What is the expected tissue penetration of this compound in different tissues?

Answer: this compound demonstrates good penetration into several tissues. The penetration is typically expressed as the ratio of the area under the concentration-time curve (AUC) in the tissue to the free drug AUC in plasma (fAUC).

TissuePenetration Ratio (fAUCtissue/fAUCplasma)Reference
Skeletal Muscle0.69 ± 0.13[10][11][12]
Subcutaneous Adipose Tissue0.49 ± 0.28[10][11][12]
Cortical Bone0.22[1]
Spongy Bone0.06[1]
Lung (Epithelial Lining Fluid)~25.5% (of total plasma concentration)[1][4]

Question: How does protein binding influence this compound's tissue penetration?

Answer: this compound has a low plasma protein binding of approximately 16%.[1] Only the unbound (free) fraction of a drug is generally able to diffuse from the bloodstream into the interstitial fluid of tissues to exert its antimicrobial effect.[15] The low protein binding of this compound contributes to its favorable tissue distribution.[1]

Question: What is the primary mechanism of action for this compound?

Answer: this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which inhibits their transpeptidase activity.[16]

Experimental Protocols

Protocol: In Vivo Microdialysis for Measuring this compound in Soft Tissue

This protocol outlines the key steps for using in vivo microdialysis to determine the concentration of unbound this compound in the interstitial fluid (ISF) of skeletal muscle and subcutaneous adipose tissue.

Materials:

  • Microdialysis probes (e.g., CMA 60)

  • Microinfusion pump

  • Fraction collector

  • Perfusion fluid (e.g., Lactated Ringer's solution)

  • This compound medocaril for infusion

  • Analytical system (e.g., LC-MS/MS) for this compound quantification[8]

  • Anesthetized animal model

Procedure:

  • Probe Implantation:

    • Under anesthesia, surgically implant microdialysis probes into the target tissues (e.g., thigh muscle and subcutaneous adipose tissue).

  • Equilibration:

    • Perfuse the probes with a physiological solution (e.g., Lactated Ringer's) at a low flow rate (e.g., 1.5 µL/min) for a washout and equilibration period.

  • Probe Calibration (Retrodialysis):

    • To determine the in vivo recovery rate, perfuse the probe with a known low concentration of this compound and measure its disappearance from the perfusate into the tissue.[12]

  • This compound Administration:

    • Administer a single intravenous dose of this compound medocaril (e.g., 500 mg equivalent of this compound) as a 2-hour infusion.[10][11]

  • Sample Collection:

    • Collect dialysate samples from the microdialysis probes at regular intervals (e.g., every 30 minutes) for up to 24 hours post-infusion.[11]

    • Simultaneously, collect blood samples to determine plasma concentrations.

  • Sample Analysis:

    • Determine the concentration of this compound in the dialysate and plasma samples using a validated analytical method.[8]

    • Determine plasma protein binding to calculate the free plasma concentration.[12]

  • Data Analysis:

    • Calculate the true ISF concentration by correcting the measured dialysate concentration for the in vivo recovery rate.

    • Calculate pharmacokinetic parameters, such as AUC, for both plasma and tissue ISF.

    • Determine the tissue penetration ratio (fAUCtissue/fAUCplasma).[10][11][12]

Visualizations

Experimental_Workflow_for_Optimizing_Infusion Workflow for Optimizing this compound Infusion Parameters cluster_0 Pre-clinical Phase cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Data Analysis and Interpretation A Define Research Question (e.g., impact of prolonged infusion) B Select Animal Model (consider species, disease state) A->B C Establish Dosing Regimens (e.g., 2-hr vs 4-hr infusion) B->C D Choose Tissue Sampling Method (Microdialysis vs Homogenization) C->D E Administer this compound Infusion D->E F Collect Tissue and Plasma Samples (at pre-defined time points) E->F G Sample Processing and Storage (prevent degradation) F->G H Quantify this compound Concentrations (e.g., LC-MS/MS) G->H I Determine Plasma Protein Binding H->I J Pharmacokinetic (PK) Modeling I->J K Calculate Tissue Penetration Ratios J->K L Pharmacodynamic (PD) Analysis (%T > MIC) K->L M Conclusion on Optimal Infusion Strategy L->M Ceftobiprole_Distribution_Pathway This compound Distribution and Elimination Pathway cluster_0 Administration and Distribution cluster_1 Tissue Penetration cluster_2 Elimination A IV Infusion (this compound Medocaril - Prodrug) B Plasma Esterases A->B Rapid Conversion C Active this compound in Plasma B->C D Plasma Protein Binding (~16%) (Bound - Inactive) C->D E Free this compound in Plasma (~84%) (Active) C->E F Interstitial Fluid of Tissues (e.g., Muscle, Adipose, Bone) E->F Diffusion H Renal Excretion (Primarily Glomerular Filtration) E->H Primary Route G Site of Action (Bacterial PBP Binding) F->G Bactericidal Activity I Urine (Unchanged Drug) H->I

References

Addressing the impact of serum protein binding on Ceftobiprole activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the impact of serum protein binding on the antimicrobial activity of ceftobiprole.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to human serum proteins?

A1: this compound exhibits low and minimal binding to human plasma proteins.[1][2][3][4] The reported binding is approximately 16%, and this binding is independent of both drug and protein concentrations.[1][2][4] This low level of protein binding means that a large fraction of the drug in the bloodstream is free and microbiologically active.

Q2: What is the clinical significance of this compound's low protein binding?

A2: The low plasma protein binding of this compound (16%) facilitates its penetration into various body tissues.[2] The efficacy of this compound, like other beta-lactam antibiotics, is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC).[5] Because a high fraction of this compound is already free, its antimicrobial activity is not significantly diminished by protein binding, ensuring that therapeutic targets can be readily achieved.[2]

Q3: Does the presence of serum in my in vitro experiment significantly alter the MIC of this compound?

A3: Due to its low protein binding, the impact of serum on the Minimum Inhibitory Concentration (MIC) of this compound is expected to be minimal. However, other components in serum could potentially influence bacterial growth or the drug's stability. It is always recommended to perform control experiments to quantify any such effects in your specific assay system.

Q4: Is dose adjustment for this compound necessary in patients with low albumin levels (hypoalbuminemia)?

A4: Given that this compound's binding to plasma proteins is already low and independent of protein concentration, conditions like hypoalbuminemia are not expected to significantly alter the free fraction of the drug.[1] Therefore, dose adjustments based on albumin levels are generally not required.

Troubleshooting Guides

Issue 1: Inconsistent MIC values when testing this compound in the presence of human serum.

  • Possible Cause 1: Variability in Serum Lots. The composition of human serum can vary between different lots and donors, potentially affecting bacterial growth or this compound activity.

    • Troubleshooting Step: If possible, use a single, pooled lot of human serum for the entirety of a study. If multiple lots must be used, pre-screen each lot to ensure consistent results with control organisms.

  • Possible Cause 2: Inactivation of this compound. The presence of endogenous enzymes in serum, such as beta-lactamases from contaminating bacteria, could potentially degrade this compound, leading to artificially high MIC values.

    • Troubleshooting Step: Ensure the serum is sterile-filtered before use. You can also heat-inactivate the serum (e.g., at 56°C for 30 minutes) to denature complement proteins and some enzymes, though this may also alter other serum components. Always run a control with this compound in serum without bacteria to check for drug stability over the course of the experiment.

  • Possible Cause 3: Interference with MIC Reading. Serum components can sometimes make the interpretation of bacterial growth (e.g., turbidity) more challenging.

    • Troubleshooting Step: Use a growth indicator dye, such as resazurin, to get a more distinct endpoint. Additionally, always include a "serum only" control (no bacteria, no drug) and a "serum + bacteria" control (no drug) to understand the background absorbance or color of the serum and the normal growth of the bacteria in the presence of serum.

Issue 2: Higher than expected protein binding of this compound in an in vitro assay.

  • Possible Cause 1: Non-Specific Binding to Apparatus. this compound may adsorb to the surfaces of plasticware or membranes used in the protein binding assay (e.g., in equilibrium dialysis or ultrafiltration).

    • Troubleshooting Step: Pre-condition the apparatus with a solution of the drug to saturate non-specific binding sites. It is also advisable to use low-binding materials, such as polypropylene tubes and regenerated cellulose membranes, where possible.

  • Possible Cause 2: Incorrect pH or Temperature. Drug-protein interactions can be sensitive to pH and temperature.

    • Troubleshooting Step: Ensure that the buffer system used maintains a physiological pH (around 7.4) throughout the experiment and that the experiment is conducted at a constant, physiologically relevant temperature (e.g., 37°C).

  • Possible Cause 3: Suboptimal Drug Concentration Range. While this compound's binding is reported to be independent of its concentration, this may not hold true at extremely high, non-physiological concentrations.

    • Troubleshooting Step: Perform the binding studies over a range of clinically relevant concentrations of this compound.

Quantitative Data Summary

ParameterValueReference
Serum Protein Binding 16%[1][2][3][4]
Binding Protein Primarily Albumin[2]
Volume of Distribution (Vd) 18.4 - 21.7 L[1][2]
Elimination Half-life (t½) ~3 hours[1][4]
Primary Elimination Route Renal Excretion[1][3]
Target %fT > MIC (Staphylococci) ≥ 30% (bacteriostatic), ≥ 50% (bactericidal)[5]
Target %fT > MIC (Gram-negatives) ≥ 40% (bacteriostatic), ≥ 60% (bactericidal)[5]

Experimental Protocols

Protocol 1: Determination of this compound Serum Protein Binding by Equilibrium Dialysis

This protocol outlines the steps to quantify the percentage of this compound bound to human serum proteins.

  • Materials:

    • This compound analytical standard

    • Pooled human serum (sterile-filtered)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa molecular weight cutoff)

    • HPLC-UV or LC-MS/MS system for this compound quantification[6][7]

    • Incubator shaker set to 37°C

  • Procedure:

    • Prepare a stock solution of this compound in PBS.

    • Spike the pooled human serum with this compound to achieve the desired final concentrations (e.g., covering the therapeutic range).

    • Assemble the dialysis cells. Add the this compound-spiked serum to one chamber (the "serum" side) and an equal volume of PBS to the other chamber (the "buffer" side).

    • Set up control cells containing this compound in PBS on both sides to assess non-specific binding and equilibrium time.

    • Seal the dialysis cells and place them in an incubator shaker at 37°C.

    • Allow the system to equilibrate for a predetermined time (e.g., 4-6 hours, to be optimized).

    • After incubation, collect samples from both the serum and buffer chambers of each cell.

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., HPLC-UV).[6][7]

  • Data Analysis:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The concentration in the serum chamber represents the total drug concentration (bound + unbound).

    • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug - Free Drug) / Total Drug] * 100

Protocol 2: MIC Determination of this compound in the Presence of Human Serum

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution with the addition of human serum.

  • Materials:

    • This compound powder

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Pooled human serum (heat-inactivated and sterile-filtered)

    • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a working solution of CAMHB supplemented with 50% human serum. Note: The final concentration of serum in the wells will be 25% after adding the bacterial inoculum.

    • Prepare serial two-fold dilutions of this compound in the serum-supplemented CAMHB directly in the 96-well plate.

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final inoculum in each well is approximately 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well containing the this compound dilutions.

    • Include the following controls on each plate:

      • Growth Control: Serum-supplemented CAMHB + bacterial inoculum (no drug).

      • Sterility Control: Serum-supplemented CAMHB only (no bacteria, no drug).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Compare the MIC value obtained in the presence of serum to the MIC value obtained in standard CAMHB to assess the impact of serum protein binding.

Visualizations

Caption: this compound's equilibrium between bound and free forms in the bloodstream.

G A Prepare this compound Serial Dilutions in 50% Serum-CAMHB C Dilute and Add Inoculum to Wells (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate Plate (35°C for 16-20 hours) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Compare with Standard MIC (in CAMHB alone) E->F

Caption: Workflow for MIC testing of this compound in the presence of human serum.

References

Validation & Comparative

Comparative Efficacy of Ceftobiprole and Daptomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of Ceftobiprole and Daptomycin, two critical antibiotics in the fight against infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is supported by experimental data from in vitro, in vivo, and pivotal clinical trials.

Mechanisms of Action

The fundamental difference in the efficacy and application of this compound and Daptomycin stems from their distinct mechanisms of targeting and killing MRSA.

This compound: As a fifth-generation cephalosporin, this compound's primary mechanism is the inhibition of bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Crucially, unlike many other β-lactams, this compound has a high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin resistance in S. aureus.[3][4][5] By effectively inhibiting PBP2a, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.[1][2]

G cluster_membrane Bacterial Cell Wall Synthesis PBP PBP2a (Penicillin-Binding Protein 2a) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death Peptidoglycan->Lysis Disruption leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP Binds to G cluster_membrane Bacterial Cell Membrane Membrane Cytoplasmic Membrane Depolarization Membrane Depolarization Membrane->Depolarization Causes K_ions K+ Ions Daptomycin Daptomycin + Ca²⁺ Daptomycin->Membrane Binds to Depolarization->K_ions Efflux of Death Inhibition of Macromolecule Synthesis & Cell Death Depolarization->Death G start Start: Prepare MRSA Inoculum (0.5 McFarland Standard) step1 Prepare Serial Two-Fold Dilutions of this compound & Daptomycin in Microtiter Plate Wells start->step1 step2 Inoculate Each Well with Standardized MRSA Suspension (Final conc. ~5 x 10⁵ CFU/mL) step1->step2 step3 Include Positive (No Drug) & Negative (No Bacteria) Controls step2->step3 step4 Incubate Plates at 35-37°C for 16-20 Hours step3->step4 end Determine MIC: Lowest Concentration with No Visible Bacterial Growth step4->end

References

Validating EUCAST Breakpoints for Ceftobiprole Against Streptococcus pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of Ceftobiprole EUCAST Breakpoints for Streptococcus pneumoniae Supports its Potent In Vitro Activity

This guide provides a detailed validation of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for this compound against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The data presented herein, compiled from multiple surveillance studies, demonstrates this compound's high in vitro potency against a broad range of pneumococcal isolates, including those with resistance to other commonly used antibiotics. This document is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing and infectious disease research.

The established EUCAST clinical breakpoint for this compound against Streptococcus pneumoniae is a Minimum Inhibitory Concentration (MIC) of ≤ 0.5 mg/L for susceptibility.[1] This breakpoint is based on a thorough evaluation of MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.

Comparative In Vitro Activity of this compound

This compound has consistently demonstrated potent in vitro activity against S. pneumoniae. Surveillance studies across various geographical locations have shown high susceptibility rates. For instance, a study in the United Kingdom and Ireland reported a 99.8% susceptibility rate for 429 S. pneumoniae isolates.[1] Similarly, a recent US study evaluating 2,793 isolates from 2016-2020 found that 99.5% were susceptible to this compound at the EUCAST breakpoint.[2]

The following tables summarize the comparative MIC data for this compound and other antimicrobial agents against S. pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains.

Table 1: Comparative MICs (mg/L) of this compound and Other Agents Against Streptococcus pneumoniae

AntibioticMIC₅₀MIC₉₀
This compound 0.015 0.25
Penicillin (oral)≤0.064
Ceftriaxone≤0.251
Levofloxacin11
Clindamycin≤0.25>2
Erythromycin≤0.25>2
Tetracycline≤1>8
Trimethoprim-Sulfamethoxazole≤0.5>4
Vancomycin0.250.5
Linezolid11

Data compiled from a US surveillance study (2016-2020) of 2,793 isolates.[2]

Table 2: this compound MIC Distribution Against Streptococcus pneumoniae Stratified by Penicillin Susceptibility

Penicillin SusceptibilityNumber of IsolatesThis compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)
Susceptible (≤0.06 mg/L)1,7650.0150.03
Intermediate (0.12-2 mg/L)6840.060.25
Resistant (≥4 mg/L)3440.250.5

Data from a US surveillance study (2016-2020).[2]

Experimental Protocols

The validation of EUCAST breakpoints for this compound relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were predominantly determined using the broth microdilution method, following the guidelines established by EUCAST and the Clinical and Laboratory Standards Institute (CLSI).

Key Methodological Details:

  • Medium: Cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.

  • Inoculum: Standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: 20-24 hours at 35°C in ambient air.

  • Quality Control: The reference strain Streptococcus pneumoniae ATCC 49619 was used for quality control to ensure the accuracy and reproducibility of the results.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

The establishment of the this compound breakpoint is strongly supported by PK/PD modeling. The primary PK/PD index for cephalosporins, including this compound, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For this compound against S. pneumoniae, a %fT > MIC of approximately 25-30% is associated with a bacteriostatic effect, while higher exposures are required for bactericidal activity. Monte Carlo simulations are employed to predict the probability of target attainment for various dosing regimens against a population of isolates with different MICs.

Validation Workflow and Logical Framework

The process of validating an antimicrobial breakpoint is a multi-faceted approach that integrates in vitro susceptibility data with pharmacokinetic and pharmacodynamic principles to predict clinical efficacy. The following diagrams illustrate the experimental workflow and the logical relationships involved in this process.

experimental_workflow cluster_collection Isolate Collection & Characterization cluster_testing In Vitro Susceptibility Testing cluster_analysis Data Analysis & Interpretation Isolates Collect Diverse S. pneumoniae Isolates Characterization Characterize Isolates (e.g., Penicillin Resistance) Isolates->Characterization MIC_Testing Broth Microdilution MIC Testing (EUCAST/CLSI) Characterization->MIC_Testing QC Quality Control (ATCC 49619) MIC_Testing->QC MIC_Distribution Determine MIC₅₀, MIC₉₀, and MIC Distribution MIC_Testing->MIC_Distribution Comparison Compare with Other Antimicrobials MIC_Distribution->Comparison Correlation Correlate with Resistance Mechanisms MIC_Distribution->Correlation

Experimental workflow for in vitro susceptibility testing.

logical_relationship cluster_invitro In Vitro Data cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling cluster_breakpoint Breakpoint Determination cluster_outcome Clinical Validation MIC_Data MIC Distributions for S. pneumoniae Monte_Carlo Monte Carlo Simulation MIC_Data->Monte_Carlo PK_Model Human Pharmacokinetic Data PK_Model->Monte_Carlo PD_Target PK/PD Target (%fT > MIC) PD_Target->Monte_Carlo Breakpoint EUCAST Breakpoint ≤ 0.5 mg/L Monte_Carlo->Breakpoint Clinical_Data Clinical Trial & Outcome Data Breakpoint->Clinical_Data

Logical framework for EUCAST breakpoint validation.

Conclusion

The EUCAST breakpoint of ≤ 0.5 mg/L for this compound against Streptococcus pneumoniae is well-supported by extensive in vitro surveillance data, robust pharmacokinetic/pharmacodynamic modeling, and standardized experimental protocols. This compound demonstrates potent activity against a wide range of pneumococcal isolates, including those resistant to other classes of antibiotics. This makes it a valuable therapeutic option for the treatment of infections caused by S. pneumoniae. Continuous surveillance and adherence to standardized testing methodologies are crucial for monitoring the long-term efficacy of this compound.

References

A Comparative Analysis of Ceftobiprole and Linezolid's In Vitro Efficacy Against Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the in vitro antimicrobial activity of Ceftobiprole versus linezolid against key staphylococcal pathogens, supported by quantitative data and detailed experimental methodologies.

This guide provides a comprehensive comparison of the in vitro activity of two potent antimicrobial agents, this compound and linezolid, against a range of staphylococcal species, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and coagulase-negative staphylococci (CoNS). This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of new therapeutic agents.

Executive Summary

This compound, a novel broad-spectrum cephalosporin, demonstrates potent in vitro activity against a wide array of staphylococci, including strains resistant to other β-lactam antibiotics.[1][2][3][4] Its efficacy is comparable, and in some instances superior, to that of linezolid, a well-established oxazolidinone antibiotic.[1][2] Both agents exhibit strong activity against MRSA, a significant cause of healthcare-associated infections.[2][5][6] However, subtle but important differences in their activity profiles against specific staphylococcal species and resistant phenotypes warrant a detailed comparative analysis.

Comparative In Vitro Activity: Quantitative Data

The in vitro potency of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for this compound and linezolid against various staphylococcal isolates, as reported in multiple studies. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Organism Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL) Reference
Methicillin-Susceptible S. aureus (MSSA) This compound0.250.5 - 1[4][5]
Linezolid1 - 22
Methicillin-Resistant S. aureus (MRSA) This compound0.5 - 11 - 2[4][5][7][8]
Linezolid1 - 22[7][8]
Methicillin-Susceptible Coagulase-Negative Staphylococci (MSCNS) This compound0.250.5[5]
Linezolid0.5 - 11
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) This compound12[4][5]
Linezolid11 - 2

Key Observations:

  • Against MSSA: this compound generally exhibits lower MIC values compared to linezolid, suggesting greater potency.[1][5]

  • Against MRSA: Both agents demonstrate excellent activity. This compound's activity is comparable to that of linezolid against MRSA.[1][5]

  • Against CoNS: this compound and linezolid show good activity against both methicillin-susceptible and resistant coagulase-negative staphylococci.[5][9]

Mechanisms of Action: A Comparative Overview

The distinct mechanisms of action of this compound and linezolid underpin their efficacy against resistant staphylococci.

This compound: As a cephalosporin, this compound's primary target is the bacterial cell wall. It exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in peptidoglycan synthesis.[3] A key feature of this compound is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin resistance in staphylococci.[2][3] This strong binding allows this compound to effectively inhibit the growth of MRSA.

Linezolid: Linezolid belongs to the oxazolidinone class of antibiotics and acts by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

cluster_this compound This compound Mechanism cluster_Linezolid Linezolid Mechanism This compound This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) This compound->PBP2a Binds to Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Essential for Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to InitiationComplex 70S Initiation Complex Formation Ribosome50S->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Essential for Growth Bacterial Growth and Replication InitiationComplex->Growth Inhibition prevents ProteinSynthesis->Growth Required for

Mechanisms of Action for this compound and Linezolid.

Experimental Protocols

The determination of in vitro activity relies on standardized and reproducible experimental protocols. The following outlines a typical broth microdilution method for assessing the susceptibility of staphylococci to antimicrobial agents.

Broth Microdilution Susceptibility Testing Protocol

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.[10][11][12]

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound and linezolid in a suitable solvent.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For testing methicillin resistance, supplement the broth with 2% NaCl.[10]
  • Bacterial Inoculum: Prepare a standardized inoculum of the staphylococcal isolate equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the microtiter plates.
  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
  • Controls:
  • Growth Control: A well containing only the inoculated broth (no antibiotic).
  • Sterility Control: A well containing only uninoculated broth.
  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prep_materials [label="Prepare Materials\n(Antibiotics, Media, Inoculum)"]; serial_dilution [label="Perform Serial Dilutions\nof Antibiotics in Microtiter Plate"]; inoculate [label="Inoculate Wells with\nStandardized Bacterial Suspension"]; controls [label="Include Growth and\nSterility Controls"]; incubate [label="Incubate at 35°C\nfor 16-20 hours"]; read_results [label="Read and Record\nMIC Values"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

start -> prep_materials; prep_materials -> serial_dilution; serial_dilution -> inoculate; inoculate -> controls; controls -> incubate; incubate -> read_results; read_results -> end; }

Experimental Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

Both this compound and linezolid demonstrate potent in vitro activity against a broad range of staphylococcal isolates, including clinically important resistant strains like MRSA. This compound often exhibits lower MIC values, particularly against methicillin-susceptible strains, highlighting its high intrinsic potency. The choice between these agents for further research or clinical consideration will depend on a variety of factors, including the specific staphylococcal species, local resistance patterns, and the clinical context of the infection. The data presented in this guide provides a solid foundation for such comparative evaluations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。